XR8-69
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H30N4O2S |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
N-[(1R)-1-[3-[5-(acetamidomethyl)thiophen-2-yl]phenyl]ethyl]-5-(azetidin-3-ylamino)-2-methylbenzamide |
InChI |
InChI=1S/C26H30N4O2S/c1-16-7-8-21(30-22-13-27-14-22)12-24(16)26(32)29-17(2)19-5-4-6-20(11-19)25-10-9-23(33-25)15-28-18(3)31/h4-12,17,22,27,30H,13-15H2,1-3H3,(H,28,31)(H,29,32)/t17-/m1/s1 |
InChI-Schlüssel |
XOTUFJPCITWJHW-QGZVFWFLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of XR8-69 Against SARS-CoV-2 PLpro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the non-covalent inhibitor XR8-69 against the papain-like protease (PLpro) of SARS-CoV-2. The document details the molecular interactions, inhibitory activity, and the experimental methodologies used to characterize this compound and its analogs.
Introduction to SARS-CoV-2 PLpro as a Therapeutic Target
The SARS-CoV-2 genome encodes two essential proteases, the main protease (3CLpro) and the papain-like protease (PLpro), which are critical for viral replication.[1] PLpro is responsible for cleaving the viral polyprotein at three sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3).[1] Beyond its proteolytic role, PLpro also exhibits deubiquitinating (DUB) and deISGylating activities, stripping ubiquitin and ISG15 modifications from host proteins. This function allows the virus to evade the host's innate immune response.[1] Consequently, inhibiting PLpro presents a dual therapeutic strategy: directly hindering viral replication and bolstering the host's antiviral immunity.
This compound belongs to a class of 2-phenylthiophene (B1362552) non-covalent inhibitors designed to target SARS-CoV-2 PLpro.[1] These inhibitors represent a promising avenue for antiviral drug development due to their novel mechanism of action.
Mechanism of Action of this compound
This compound and its analogs employ a unique non-covalent inhibitory mechanism that does not directly target the catalytic triad (B1167595) (Cys111-His272-Asp286) of the PLpro active site. Instead, these inhibitors bind to a shallow pocket known as the "BL2 groove."[1] This binding event induces a significant conformational change in the adjacent Blocking Loop 2 (BL2), causing it to adopt a "closed" conformation. This reorientation of the BL2 loop effectively blocks the substrate-binding cleft, preventing both viral polyproteins and host ubiquitin/ISG15 from accessing the active site.
Key residues involved in the interaction between this class of inhibitors and the BL2 groove include Pro248, Tyr264, and Tyr268, which form van der Waals interactions. Additionally, a crucial hydrogen-bonding network is established with the main chain of Gln269 on the BL2 loop. Some analogs also feature extensions that create electrostatic interactions with Glu167. This cooperative binding to multiple sites contributes to the high potency and slow off-rates observed for these inhibitors.
Quantitative Data on Inhibitory Activity
| Compound | PLpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Cell Line for EC50/CC50 | Reference |
| XR8-89 | 0.1 ± 0.03 | Not Reported | Not Reported | Not Reported | |
| XR8-23 | 0.39 | 1.4 | > 20 | A549-hACE2 | |
| XR8-24 | 0.56 | 1.2 | > 20 | A549-hACE2 |
Experimental Protocols
The characterization of this compound and its analogs involves a series of standardized biochemical and cell-based assays. The general workflow for evaluating such inhibitors is outlined below.
PLpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of PLpro.
-
Principle: A fluorogenic peptide substrate containing the PLpro recognition sequence (e.g., Z-RLRGG-AMC) is used. Cleavage of the substrate by PLpro separates a fluorophore (AMC) from a quencher, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
FRET substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100)
-
Test compound (this compound) serially diluted in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Add a small volume (e.g., 25 µL) of PLpro enzyme solution to each well of the 384-well plate.
-
Add the test compound at various concentrations to the wells. Include positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution (e.g., 25 µL) to each well.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 10-20 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction)
This cell-based assay determines the concentration of the compound required to inhibit viral replication in host cells.
-
Principle: SARS-CoV-2 infection causes a visible cytopathic effect (CPE), leading to cell death. An effective antiviral agent will protect the cells from virus-induced death, thus reducing the CPE. Cell viability is measured as an indicator of antiviral activity.
-
Reagents and Materials:
-
Vero E6 or A549-hACE2 cells
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compound (this compound) serially diluted
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader (Luminometer or Spectrophotometer)
-
-
Procedure:
-
Seed host cells (e.g., Vero E6) in 96-well plates and incubate overnight to form a monolayer.
-
Treat the cells with serial dilutions of the test compound and incubate for a short period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated controls.
-
Incubate the plates for 48-72 hours at 37°C.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the control wells and plot the percentage of protection against the logarithm of the compound concentration to calculate the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to the compound's toxicity to the host cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Reagents and Materials:
-
Vero E6 or A549-hACE2 cells
-
Cell culture medium
-
Test compound (this compound) serially diluted
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (absorbance at ~570 nm)
-
-
Procedure:
-
Seed host cells in 96-well plates and incubate overnight.
-
Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay. Include untreated cell controls.
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Conclusion
This compound and its analogs are potent, non-covalent inhibitors of SARS-CoV-2 PLpro. Their unique mechanism of action, involving the allosteric blockade of the active site via binding to the BL2 groove, makes them attractive candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and optimization of this promising class of antiviral compounds. The favorable activity profiles of its analogs suggest that this compound is a valuable lead in the development of novel therapeutics to combat COVID-19.
References
Unraveling the Antiviral Potential of XR8-69: An In Vitro Efficacy Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "XR8-69" appears to be a hypothetical agent for the purpose of this guide, as no publicly available data exists for a molecule with this designation. The following whitepaper is a template illustrating how in vitro efficacy data for a novel antiviral compound would be presented. All data and experimental specifics are representative examples based on common practices in antiviral research.
Introduction
The relentless challenge posed by viral diseases necessitates a continuous pipeline of novel antiviral agents. This document provides a comprehensive technical overview of the in-vitro antiviral activity of the hypothetical small molecule inhibitor, this compound. The primary objective of this guide is to detail the methodologies employed to characterize the efficacy and cytotoxicity of this compound, present the quantitative findings in a structured format, and elucidate its putative mechanism of action through pathway and workflow diagrams. This paper is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of antiviral candidates.
Quantitative Assessment of Antiviral Efficacy and Cytotoxicity
The initial evaluation of this compound involved determining its efficacy in inhibiting viral replication and assessing its impact on host cell viability. These studies are crucial for establishing a therapeutic window.
In Vitro Efficacy and Cytotoxicity Metrics
A summary of the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) for this compound against a panel of representative viruses is presented in Table 1. Assays were conducted in relevant cell lines for each virus.
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A/H1N1 | MDCK | Plaque Reduction | 1.8 | >100 | >55.6 |
| SARS-CoV-2 | Vero E6 | Viral Yield Reduction | 0.95 | >100 | >105.3 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 3.2 | >100 | >31.3 |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | Luciferase Reporter | 0.5 | >100 | >200 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.
Detailed Experimental Protocols
Rigorous and reproducible methodologies are paramount in the evaluation of antiviral compounds. This section details the protocols for the key experiments cited in this guide.
Cell Lines and Viruses
-
Madin-Darby Canine Kidney (MDCK) cells , Vero E6 cells (African green monkey kidney) , HEp-2 cells (human larynx epidermoid carcinoma) , and Huh-7 cells (human hepatoma) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Influenza A/Puerto Rico/8/34 (H1N1) , SARS-CoV-2 (USA-WA1/2020 isolate) , and Respiratory Syncytial Virus (A2 strain) were propagated in their respective permissive cell lines.
-
HCV subgenomic replicon cells (genotype 1b) expressing luciferase were used for HCV assays.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing two-fold serial dilutions of this compound. A mock-treated control (vehicle only) was included.
-
Plates were incubated for 72 hours at 37°C.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance was measured at 570 nm.
-
The CC₅₀ value was calculated as the compound concentration required to reduce cell viability by 50% compared to the mock-treated control.
Plaque Reduction Assay (Influenza A/H1N1)
-
Confluent monolayers of MDCK cells in 6-well plates were infected with Influenza A virus (approx. 100 plaque-forming units/well) for 1 hour at 37°C.
-
The inoculum was removed, and cells were overlaid with agar (B569324) medium containing various concentrations of this compound.
-
Plates were incubated for 48-72 hours until plaques were visible.
-
Cells were fixed with 4% paraformaldehyde and stained with crystal violet.
-
Plaques were counted, and the EC₅₀ was determined as the concentration that inhibited plaque formation by 50% relative to the virus control.
Viral Yield Reduction Assay (SARS-CoV-2)
-
Vero E6 cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the inoculum was removed, and cells were washed and cultured in medium containing serial dilutions of this compound.
-
Supernatants were collected 48 hours post-infection.
-
Viral titers in the supernatants were quantified by TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh Vero E6 cells.
-
The EC₅₀ was calculated as the concentration that reduced the viral yield by 50%.
Visualizing Workflows and Mechanisms
Diagrams are provided to illustrate the experimental processes and the hypothesized mechanism of action for this compound.
Caption: General workflow for determining the in vitro antiviral efficacy of this compound.
Based on preliminary mechanism-of-action studies (data not shown), this compound is hypothesized to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.
Caption: Hypothesized mechanism of action for this compound as a viral RdRp inhibitor.
Conclusion and Future Directions
The hypothetical compound this compound demonstrates potent and selective in vitro activity against a range of RNA viruses. Its favorable selectivity index suggests a promising safety profile at the cellular level. The proposed mechanism as an RdRp inhibitor positions it as a broad-spectrum antiviral candidate.
Future in vitro studies should focus on:
-
Resistance profiling to identify potential escape mutations.
-
Combination studies with other antiviral agents to assess synergistic effects.
-
Elucidation of the precise binding site and inhibitory mechanism using biochemical and structural assays.
These foundational in vitro studies provide a strong rationale for advancing this compound to further preclinical development, including evaluation in animal models of viral disease.
Structural Analysis of XR8-69 Bound to Papain-like Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of the inhibitor XR8-69 in complex with the papain-like protease (PLpro) of SARS-CoV-2. The document outlines the quantitative binding data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The development of this compound is part of a structure-based design campaign aimed at improving the potency of non-covalent PLpro inhibitors. The following table summarizes the key quantitative data for this compound and related compounds, illustrating the structure-activity relationship (SAR) that led to its discovery.
| Compound ID | Inhibition of PLpro (IC50, µM) |
| This compound | 0.37 |
| XR8-23 | 0.39 |
| XR8-24 | 0.56 |
| XR8-65 | Not reported |
| XR8-83 | Not reported |
| GRL0617 | > 20 |
Data sourced from a study on 2-phenylthiophene (B1362552) inhibitors[1][2].
Structural Insights and Binding Cooperativity
The structural analysis of this compound and its analogs bound to SARS-CoV-2 PLpro reveals a sophisticated binding mechanism characterized by significant induced-fit conformational changes. The co-crystal structure of the this compound-PLpro complex has been solved and is available in the Protein Data Bank (PDB) under the accession code 7LLZ [3].
Key findings from the structural studies include:
-
BL2 Loop Closure: A critical feature of the binding mode is the closing of the flexible "blocking loop 2" (BL2) of PLpro upon inhibitor binding. This conformational change creates a novel "BL2 groove" which is engaged by the inhibitor[1].
-
Mimicking Ubiquitin Interaction: The inhibitor design leverages the cooperativity of multiple shallow binding sites on the PLpro surface. This compound mimics the binding interaction of ubiquitin with Glu167 of PLpro, a key residue in one of the ubiquitin binding sites[1].
-
Enhanced Potency: This cooperative binding, engaging both the active site and the newly formed BL2 groove, translates to the nanomolar inhibitory potency of the 2-phenylthiophene series of compounds, including this compound.
The following diagrams illustrate the logical workflow of the drug discovery process and the mechanism of action of PLpro.
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the structural and functional analysis of this compound bound to PLpro.
Protein Expression and Purification
-
Construct: The gene encoding the SARS-CoV-2 PLpro domain (residues 746-1060 of nsp3) was cloned into an expression vector, often with a cleavable N-terminal His-tag for purification purposes.
-
Expression: The expression vector was transformed into Escherichia coli BL21(DE3) cells. Cells were grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal optical density (OD600). Protein expression was then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a reduced temperature (e.g., 18-20°C) overnight.
-
Lysis and Purification: Cells were harvested by centrifugation and lysed using sonication or high-pressure homogenization in a buffer containing Tris-HCl, NaCl, and protease inhibitors. The lysate was clarified by centrifugation. The supernatant containing the His-tagged PLpro was loaded onto a Ni-NTA affinity chromatography column.
-
Tag Cleavage and Further Purification: The column was washed, and the protein was eluted using an imidazole (B134444) gradient. The His-tag was subsequently cleaved by a specific protease (e.g., TEV protease). A second Ni-NTA step was performed to remove the uncleaved protein and the protease. Final purification was achieved by size-exclusion chromatography to ensure a homogenous protein sample.
Crystallization and Data Collection
-
Complex Formation: Purified PLpro was concentrated and incubated with a molar excess of the inhibitor this compound (dissolved in a suitable solvent like DMSO) to ensure complex formation.
-
Crystallization: The PLpro-XR8-69 complex was crystallized using the hanging-drop or sitting-drop vapor-diffusion method at a constant temperature (e.g., 20°C). The protein-inhibitor complex was mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts. Crystal growth was monitored over several days.
-
Data Collection: Crystals were cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron beamline. The data collection statistics for a related complex (XR8-24, PDB: 7LBS) include a resolution of 2.80 Å.
Structure Determination and Refinement
-
Data Processing: The collected diffraction images were processed, integrated, and scaled using software packages like XDS or HKL2000.
-
Phase Determination: The structure was solved by molecular replacement using a previously determined apo structure of PLpro (e.g., PDB: 6WZU) as a search model.
-
Model Building and Refinement: The initial model was refined using iterative cycles of manual model building in Coot and automated refinement in Phenix or REFMAC5. The inhibitor molecule (this compound) was modeled into the electron density map. Water molecules were added, and the final model was validated for geometric correctness and fit to the electron density data. The refinement statistics for the this compound complex (PDB: 7LLZ) are available on the PDB website.
In Vitro PLpro Inhibition Assay
-
Assay Principle: The inhibitory activity of compounds was measured using a fluorescence-based assay that monitors the cleavage of a fluorogenic substrate by PLpro. A commonly used substrate is Z-RLRGG-AMC, where AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group.
-
Procedure: The assay was performed in a 96- or 384-well plate format. A fixed concentration of recombinant PLpro was pre-incubated with serial dilutions of the inhibitor (this compound) in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5) for a defined period at room temperature.
-
Measurement: The enzymatic reaction was initiated by adding the fluorogenic substrate (Z-RLRGG-AMC). The increase in fluorescence resulting from the cleavage of the substrate and release of AMC was monitored over time using a plate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: The initial reaction velocities were calculated from the linear phase of the fluorescence signal. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV-2 considering the protein flexibility by using molecular dynamics and cross-docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
Pharmacokinetic Properties of the PLpro Inhibitor XR8-69: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key modulator of the host immune response, making it a prime target for antiviral drug development. This technical guide provides an in-depth overview of the pharmacokinetic properties of XR8-69, a non-covalent inhibitor of SARS-CoV-2 PLpro. This compound belongs to a series of 2-phenylthiophene-based inhibitors designed to leverage binding cooperativity for enhanced potency and efficacy.
Core Compound Data: this compound
The following table summarizes the available quantitative data for the PLpro inhibitor this compound.
| Parameter | Value | Reference |
| In Vitro IC50 (SARS-CoV-2 PLpro) | 0.37 µM | [1] |
| Mechanism of Action | Non-covalent inhibitor engaging the "BL2 groove" of PLpro | [2] |
In Vitro Pharmacokinetic Properties
While specific quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available, studies on the 2-phenylthiophene (B1362552) series of PLpro inhibitors have indicated favorable in vitro properties, including good microsomal stability.
| In Vitro PK Parameter | General Findings for 2-Phenylthiophene Series |
| Microsomal Stability | Good stability observed in liver microsomes. |
In Vivo Pharmacokinetic Properties
Detailed in vivo pharmacokinetic parameters for this compound have not been reported. However, the class of 2-phenylthiophene-based inhibitors has been shown to have in vivo exposure following intraperitoneal administration in animal models.
(Note: The following table is a template based on typical pharmacokinetic studies for this class of compounds. Specific values for this compound are not yet available in the public domain.)
| In Vivo PK Parameter | Placeholder for this compound Data |
| Animal Model | e.g., Mouse |
| Dosing Route | e.g., Intraperitoneal (IP), Oral (PO) |
| Half-life (t1/2) | - |
| Maximum Concentration (Cmax) | - |
| Time to Maximum Concentration (Tmax) | - |
| Area Under the Curve (AUC) | - |
| Clearance (CL) | - |
| Volume of Distribution (Vd) | - |
| Bioavailability (F%) | - |
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the characterization of PLpro inhibitors like this compound.
In Vitro PLpro Enzymatic Assay (Fluorescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PLpro.
-
Reagents and Materials :
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test compound (this compound) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
A serial dilution of the test compound in DMSO is prepared.
-
The PLpro enzyme is diluted in assay buffer to the desired concentration.
-
The test compound dilutions and the enzyme solution are added to the wells of the 384-well plate and incubated for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Reagents and Materials :
-
Pooled liver microsomes (e.g., human, mouse, rat).
-
Test compound (this compound).
-
NADPH regenerating system (cofactor for many metabolic enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
-
-
Procedure :
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The enzymatic reaction in each aliquot is stopped by adding cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound.
-
The natural logarithm of the percentage of the remaining parent drug is plotted against time.
-
The in vitro half-life (t1/2) is calculated from the slope of the linear regression.
-
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion of a compound in a living organism.
-
Animals and Housing :
-
Male C57BL/6 mice (or other appropriate strain).
-
Standard housing conditions with controlled temperature, humidity, and light-dark cycle.
-
Access to food and water ad libitum.
-
-
Drug Administration :
-
The test compound (this compound) is formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose (B11928114) and 2% Tween 80 in water for oral administration).
-
A single dose is administered to a cohort of mice via the intended route (e.g., oral gavage or intraperitoneal injection).
-
-
Sample Collection :
-
Blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Blood is processed to obtain plasma.
-
-
Sample Analysis :
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis :
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis software.
-
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Mechanism of PLpro Inhibition by this compound
Caption: Inhibitory mechanism of this compound on SARS-CoV-2 PLpro.
References
Early-Stage Research on the Antiviral Activity of XR8-69: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on XR8-69, a novel, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and associated research workflows.
Core Antiviral Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of SARS-CoV-2 PLpro, an essential enzyme for viral replication and a key player in the dysregulation of the host's innate immune response.[1][2] PLpro is responsible for cleaving the viral polyprotein and also exhibits deubiquitinating (DUB) and deISGylating activity on host cell proteins, which interferes with antiviral signaling pathways.[1][2]
The mechanism of action of this compound involves a unique, non-covalent binding mode to the PLpro enzyme. Unlike covalent inhibitors that form a permanent bond with the active site, this compound binds to a region adjacent to the active site, specifically targeting the BL2 groove.[1] This binding enforces a conformational change in the BL2 loop, effectively blocking substrate access to the active site.[1] Co-crystal structures of SARS-CoV-2 PLpro in complex with this compound confirm this binding mode, showing that the inhibitor does not directly interact with the catalytic cysteine residue.[1]
Signaling Pathway of PLpro Inhibition
The inhibition of PLpro by this compound is hypothesized to restore the host's innate immune response, which is typically suppressed by the virus. By blocking the DUB and deISGylating activity of PLpro, this compound prevents the removal of ubiquitin and ISG15 from host proteins, which are crucial for antiviral signaling.
Quantitative Data on Antiviral Activity
| Compound | Target | Assay | Potency (IC50) | Reference |
| XR8-89 | SARS-CoV-2 PLpro | Enzymatic Assay | 0.1 µM ± 0.03 | [3] |
| GRL-0617 | SARS-CoV-2 PLpro | Enzymatic Assay | 2.3 µM ± 0.5 | [3] |
| PLP_Snyder530 | SARS-CoV-2 PLpro | Enzymatic Assay | 6.4 µM ± 0.1 | [3] |
Table 1: In Vitro Potency of PLpro Inhibitors. This table presents the IC50 values for XR8-89 and other reference PLpro inhibitors. The lower the IC50 value, the higher the potency of the compound.
Experimental Protocols
The following sections describe the general methodologies employed in the early-stage research of PLpro inhibitors like this compound.
PLpro Inhibition Assay
The enzymatic activity of PLpro is typically measured using a fluorescence-based assay.
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by PLpro, releases a fluorescent molecule. The increase in fluorescence intensity is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.
General Protocol:
-
Recombinant SARS-CoV-2 PLpro is purified.
-
The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer.
-
A fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Antiviral Cell-Based Assay
The antiviral activity of a compound in a cellular context is evaluated using cell-based assays.
Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the compound and then infected with the virus. The antiviral effect is determined by measuring the reduction in viral replication or virus-induced cytopathic effect (CPE).
General Protocol:
-
A suitable cell line (e.g., Vero E6) is seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compound.
-
The treated cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period, the extent of viral replication is quantified using methods such as qRT-PCR for viral RNA, plaque assays for infectious virus particles, or measurement of CPE.
-
The EC50 value is determined from the dose-response curve.
-
In parallel, a cytotoxicity assay (e.g., MTS or CTG assay) is performed on uninfected cells treated with the compound to determine the CC50 value.
Conclusion and Future Directions
The early-stage research on this compound demonstrates its potential as a promising antiviral agent against SARS-CoV-2. Its novel, non-covalent mechanism of action targeting the PLpro enzyme offers a distinct advantage. Further research is required to fully elucidate its antiviral spectrum, in vivo efficacy, pharmacokinetic properties, and safety profile. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for future drug development efforts focused on this class of inhibitors.
References
Unveiling the Chemical Landscape of XR8-69: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental data related to XR8-69, a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). Designed for researchers, scientists, and drug development professionals, this document consolidates key findings to facilitate further investigation and development of novel antiviral therapeutics.
Core Compound: this compound
This compound is a novel 2-phenylthiophene (B1362552) derivative identified as a highly effective inhibitor of SARS-CoV-2 PLpro. Its development was part of a structure-guided design effort aimed at leveraging the cooperativity of multiple shallow binding sites on the PLpro surface to overcome the challenges posed by the enzyme's featureless active site.
Chemical Structure
The chemical structure of this compound is presented below. Its molecular formula is C26H30N4O2S.
(Image of the 2D chemical structure of this compound would be placed here if image generation were supported.)
Figure 1: 2D Chemical Structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a selection of related compounds from the same research series, providing a comparative overview of their potency.
| Compound | SARS-CoV-2 PLpro IC50 (μM) | Antiviral EC50 (μM) in Hela-ACE2 cells |
| XR8-24 | 0.56 | 1.2 |
| XR8-65 | 0.38 | 1.5 |
| This compound | 0.37 | 1.8 |
| XR8-83 | 0.15 | 1.1 |
Mechanism of Action: Targeting the PLpro BL2 Groove
This compound exerts its inhibitory effect through a novel mechanism that does not directly target the active site of PLpro. Instead, it binds to a newly identified "BL2 groove," a shallow binding pocket adjacent to the BL2 loop of the enzyme. This binding event induces a conformational change in the BL2 loop, effectively closing it and preventing substrate access to the active site. This allosteric inhibition strategy contributes to the high potency and specificity of this compound and its analogs.[1]
The co-crystal structure of the closely related inhibitor, XR8-24, with SARS-CoV-2 PLpro (PDB ID: 7LBS) provides a detailed view of the binding interactions within the BL2 groove.[1] The binding of these inhibitors is characterized by interactions that mimic the binding of ubiquitin, a natural substrate of PLpro, highlighting a sophisticated approach to enzyme inhibition.[1]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory mechanism of this compound on the SARS-CoV-2 PLpro.
Caption: Inhibitory action of this compound on SARS-CoV-2 PLpro, preventing viral polyprotein processing and host immune evasion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.
Recombinant Protein Expression and Purification
-
Protein: SARS-CoV-2 PLpro (residues 746-1064 of nsp3) with an N-terminal His6-SUMO tag.
-
Expression System: E. coli BL21(DE3) cells.
-
Protocol:
-
Transform BL21(DE3) cells with the expression plasmid.
-
Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate at 16°C for 16-18 hours.
-
Harvest cells by centrifugation and resuspend in lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM TCEP).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Purify the supernatant using a Ni-NTA affinity column.
-
Elute the protein with lysis buffer containing 300 mM imidazole.
-
Cleave the His6-SUMO tag with ULP1 protease during dialysis against lysis buffer without imidazole.
-
Further purify the protein using a second Ni-NTA column to remove the tag and uncleaved protein, followed by size-exclusion chromatography.
-
Enzymatic Inhibition Assay (IC50 Determination)
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay using a fluorogenic substrate.
-
Substrate: Z-RLRGG-AMC.
-
Protocol:
-
Prepare a reaction buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP).
-
Serially dilute this compound in DMSO and then in the reaction buffer.
-
Add 20 nM of purified SARS-CoV-2 PLpro to each well of a 384-well plate.
-
Add the diluted this compound to the wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µM of the Z-RLRGG-AMC substrate.
-
Monitor the increase in fluorescence (excitation at 360 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (EC50 Determination)
-
Cell Line: Hela cells stably expressing human ACE2 (Hela-ACE2).
-
Virus: SARS-CoV-2 isolate.
-
Protocol:
-
Seed Hela-ACE2 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with 4% paraformaldehyde and stain with a primary antibody against the viral nucleocapsid protein, followed by a secondary antibody conjugated to a fluorescent dye.
-
Image the plates and quantify the number of infected cells using an automated imaging system.
-
Calculate the EC50 values by fitting the percentage of infection inhibition to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the identification and characterization of this compound.
Caption: A streamlined workflow for the discovery, characterization, and validation of the PLpro inhibitor this compound.
References
XR8-69: A Potent, Non-Covalent Inhibitor of SARS-CoV-2 Papain-Like Protease (PLpro) Deubiquitinating Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response. PLpro carries out two essential functions: the processing of the viral polyprotein and the deubiquitination (DUB) and deISGylation of host cell proteins, which disrupts antiviral signaling pathways. This technical guide provides a comprehensive overview of the small molecule inhibitor XR8-69 and its role in targeting the deubiquitinating activity of SARS-CoV-2 PLpro. We present quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to SARS-CoV-2 PLpro and its Dual Functions
The SARS-CoV-2 PLpro is a cysteine protease encoded within the non-structural protein 3 (nsp3) of the viral genome. It plays a pivotal role in the viral life cycle through two distinct catalytic activities:
-
Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyprotein at three specific sites, releasing nsp1, nsp2, and nsp3, which are essential components of the viral replication and transcription complex.
-
Deubiquitinating (DUB) and deISGylating Activity: PLpro removes ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[1] This activity directly interferes with the host's innate immune signaling, particularly the RIG-I-like receptor (RLR) pathway, thereby dampening the antiviral interferon response.[2][3]
The dual functionality of PLpro makes it an attractive target for antiviral drug development. Inhibitors that block its activity can simultaneously disrupt viral replication and restore the host's natural antiviral defenses.
This compound: A Non-Covalent Inhibitor of PLpro
This compound is a potent, non-covalent inhibitor of SARS-CoV-2 PLpro.[4] Structural studies have revealed that this compound binds to a region of PLpro known as the "blocking loop 2" (BL2) groove.[4] This binding induces and stabilizes a "closed" conformation of the BL2 loop, which obstructs the substrate-binding site and prevents the enzyme from engaging with its viral and host protein substrates.[4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the deubiquitinating activity of SARS-CoV-2 PLpro has been determined through in vitro enzymatic assays.
| Inhibitor | Target | Assay Substrate | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 PLpro | Not specified in source | 0.37 | [5] |
Note: While the IC50 value is available, specific binding affinity (Kd) and kinetic parameters (Ki, kon, koff) for this compound were not explicitly found in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effect of compounds like this compound on the deubiquitinating activity of PLpro.
In Vitro PLpro Deubiquitinase (DUB) Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of PLpro by monitoring the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Ubiquitin-AMC substrate (e.g., from Boston Biochem or similar)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant PLpro in Assay Buffer to a final concentration of 50 nM.
-
Reaction Setup:
-
To each well of the 96-well plate, add 25 µL of the diluted test compound or DMSO control.
-
Add 25 µL of the diluted PLpro enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add 50 µL of the Ub-AMC substrate (final concentration of 500 nM) to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at 30-second intervals for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve) for each concentration of the test compound.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular PLpro Deubiquitinase (DUB) Inhibition Assay
This assay assesses the ability of an inhibitor to block PLpro's DUB activity within a cellular context.
Materials:
-
HEK293T cells
-
Plasmids: HA-tagged Ubiquitin, Flag-tagged SARS-CoV-2 PLpro
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Test compound (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-HA, anti-Flag, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding HA-Ubiquitin and Flag-PLpro using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) or a DMSO control. Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HA (to detect ubiquitinated proteins), Flag (to confirm PLpro expression), and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: A decrease in the high-molecular-weight smear of HA-ubiquitinated proteins in the PLpro-expressing cells indicates DUB activity. An increase in this smear in the presence of the inhibitor demonstrates its efficacy in blocking PLpro's DUB function within the cell.
Visualizing Pathways and Workflows
PLpro's Interference with Innate Immune Signaling
SARS-CoV-2 PLpro disrupts the host's innate immune response by deubiquitinating key signaling proteins in the RIG-I-like receptor (RLR) pathway. This prevents the activation of transcription factors like IRF3 and NF-κB, which are crucial for the production of type I interferons and other antiviral molecules.[2][3]
Experimental Workflow for PLpro Inhibitor Discovery and Validation
The discovery and validation of novel PLpro inhibitors like this compound typically follow a multi-step workflow, beginning with high-throughput screening and culminating in in vivo efficacy studies.
Conclusion
This compound represents a promising class of non-covalent inhibitors that effectively target the deubiquitinating activity of SARS-CoV-2 PLpro. By understanding its mechanism of action and utilizing the detailed experimental protocols outlined in this guide, researchers can further investigate the therapeutic potential of this compound and develop novel antiviral strategies against COVID-19 and future coronavirus threats. The continued exploration of PLpro inhibitors is a critical component of our preparedness for emerging viral diseases.
References
- 1. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner [frontiersin.org]
- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV-2 considering the protein flexibility by using molecular dynamics and cross-docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for XR8-69 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR8-69 is a non-covalent inhibitor of the Papain-like protease (PLpro) of SARS-CoV-2.[1] PLpro is a critical enzyme for the replication of the virus, responsible for cleaving the viral polyprotein.[1][2] Furthermore, it acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 modifications from host cell proteins. This activity disrupts the host's innate immune response, particularly by antagonizing the cGAS-STING signaling pathway and suppressing the production of type I interferons.[1] By inhibiting PLpro, this compound presents a dual mechanism of action: directly inhibiting viral replication and restoring the host's antiviral immune response.
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its antiviral efficacy and cytotoxic profile.
Data Presentation
Quantitative data for compounds structurally related to this compound are summarized below. Note that specific IC50 and EC50 values for this compound are not publicly available at this time. The data presented is for the closely related compound XR8-89, which shares a similar chemical scaffold.[3]
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| XR8-89 | Enzymatic Assay | IC50 | 0.1 ± 0.03 µM | - | |
| GRL-0617 | Enzymatic Assay | IC50 | 2.3 ± 0.5 µM | - | |
| PLP_Snyder530 | Enzymatic Assay | IC50 | 6.4 ± 0.1 µM | - |
IC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 (Half-maximal effective concentration): Concentration of the drug that gives a half-maximal response. CC50 (50% cytotoxic concentration): Concentration of the compound that results in the death of 50% of the host cells.
Signaling Pathway Diagram
The following diagram illustrates the role of SARS-CoV-2 PLpro in antagonizing the host's innate immune response and the mechanism of action of this compound.
Caption: Mechanism of SARS-CoV-2 PLpro and inhibition by this compound.
Experimental Protocols
Antiviral Activity Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound in a cell-based SARS-CoV-2 infection model.
Materials:
-
Vero E6 or Calu-3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against a viral protein (e.g., anti-Nucleocapsid)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and count Vero E6 or Calu-3 cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 100 µM to 0.01 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for 2 hours at 37°C.
-
-
Viral Infection:
-
Dilute SARS-CoV-2 to a multiplicity of infection (MOI) of 0.05 in culture medium.
-
Add 100 µL of the diluted virus to each well (except for the mock-infected control wells).
-
Incubate for 48 hours at 37°C with 5% CO2.
-
-
Immunostaining:
-
Carefully remove the supernatant from the wells.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.
-
Wash the cells three times with PBS.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Nucleocapsid) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Data Acquisition and Analysis:
-
Image the plates using a high-content imaging system or fluorescence microscope.
-
Quantify the number of infected cells (positive for viral antigen) and the total number of cells (DAPI-stained nuclei) in each well.
-
Calculate the percentage of infected cells for each concentration of this compound.
-
Normalize the data to the vehicle control (100% infection).
-
Plot the normalized percentage of infection against the log-transformed concentration of this compound and fit a dose-response curve to determine the EC50 value.
-
Cytotoxicity Assay
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero E6 or Calu-3 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 2 x 10^4 cells per well in a 96-well opaque-walled plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Use the same concentration range as in the antiviral assay. Include a vehicle control (DMSO) and a "cells only" control.
-
Add 100 µL of the diluted compound or controls to the respective wells.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized cell viability against the log-transformed concentration of this compound and fit a dose-response curve to determine the CC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for antiviral and cytotoxicity assays of this compound.
References
- 1. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution and Storage of XR8-69
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR8-69 is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). As a key enzyme in the viral life cycle, PLpro is responsible for cleaving the viral polyprotein and plays a crucial role in the virus's ability to evade the host's innate immune response. By targeting PLpro, this compound presents a promising avenue for the development of antiviral therapeutics. These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in various experimental conditions.
| Property | Value |
| CAS Number | 2817811-10-0 |
| Molecular Formula | C₂₆H₃₀N₄O₂S |
| Molecular Weight | 462.61 g/mol |
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, information on the closely related and structurally similar SARS-CoV PLpro inhibitor, GRL0617, provides a strong basis for solvent selection. The following table summarizes the solubility of GRL0617 and provides recommended starting points for this compound. It is strongly advised to perform small-scale solubility tests to confirm the optimal solvent and concentration for your specific experimental needs.
| Solvent | Recommended Starting Concentration (GRL0617)[1][2] | Expected Solubility Profile for this compound |
| DMSO | ≥ 30.44 mg/mL (100 mM) | High |
| Ethanol | ≥ 30.44 mg/mL (100 mM) | High |
| Water | Insoluble (predicted) | Low to Insoluble |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (predicted) | Low, may require co-solvents |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.626 mg of this compound.
-
Dissolution: a. Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. b. Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Based on data for the related compound GRL0617, stock solutions are stable for up to 1 year at -20°C and up to 2 years at -80°C[1].
Experimental Workflow for In Vitro PLpro Inhibition Assay
This workflow outlines the general steps for testing the inhibitory activity of this compound against SARS-CoV-2 PLpro in an in vitro setting.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against SARS-CoV-2 PLpro.
Signaling Pathway
This compound inhibits the enzymatic activity of SARS-CoV-2 PLpro. This protease has two main functions: processing the viral polyprotein and removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins. By cleaving these modifications, PLpro dampens the host's innate immune response, particularly the type I interferon pathway. Inhibition of PLpro by this compound is expected to block these viral activities, thereby restoring the host's antiviral defenses.
Caption: this compound inhibits SARS-CoV-2 PLpro, preventing viral polyprotein processing and restoring host innate immunity.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. As a thiophene-containing compound, it may be susceptible to oxidation.
Recommendations:
-
Lyophilized Powder: Store at -20°C in a desiccator for long-term stability.
-
Stock Solutions:
-
Store in tightly sealed, amber glass vials or polypropylene tubes at -20°C or -80°C.
-
Minimize exposure to light.
-
To reduce the risk of oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Disclaimer
The information provided in these application notes is intended for guidance in a research setting. It is based on available data for this compound and structurally related compounds. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications. Always handle chemical reagents in accordance with institutional safety guidelines and use appropriate personal protective equipment.
References
Application Notes and Protocols for XR8-69 in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing XR8-69, a potent non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), in antiviral assays. This compound belongs to a series of 2-phenylthiophene-based inhibitors that have demonstrated low micromolar antiviral potency in human cells infected with SARS-CoV-2.[1][2]
Introduction
This compound is a specific inhibitor of the SARS-CoV-2 PLpro, an essential enzyme for viral replication and a key player in the dysregulation of the host's innate immune response.[1][2] By targeting PLpro, this compound not only hinders the processing of the viral polyprotein but may also mitigate the virus's ability to evade the host's immune system. This dual mechanism of action makes it a compelling candidate for antiviral research and development.
Mechanism of Action: SARS-CoV-2 PLpro Inhibition
This compound acts as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a cysteine protease responsible for cleaving the viral polyprotein at three specific sites, releasing non-structural proteins 1, 2, and 3, which are crucial for the formation of the viral replication-transcription complex. Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activity, removing ubiquitin and ISG15 protein modifications from host proteins, thereby interfering with the innate immune response. This compound binds to the PLpro active site, inducing a conformational change in the flexible "blocking loop 2" (BL2), which in turn blocks the access of viral and host protein substrates to the catalytic triad. This inhibition of both proteolytic and deubiquitinating activities constitutes the antiviral effect of this compound.
Figure 1: Simplified signaling pathway of this compound inhibiting SARS-CoV-2 PLpro.
Recommended Concentration for Antiviral Assays
While the specific EC50 value for this compound in cell-based antiviral assays is not publicly available, data from highly similar and potent analogs in the same chemical series provide a strong indication of its effective concentration range. For initial screening and dose-response studies, a concentration range spanning from nanomolar to low micromolar is recommended.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| XR8-23 | SARS-CoV-2 | A549-hACE2 | Antiviral Assay | 1.4 | Shen et al., 2022 |
| XR8-24 | SARS-CoV-2 | A549-hACE2 | Antiviral Assay | 1.2 | Shen et al., 2022 |
| XR8-89 | SARS-CoV-2 | - | Enzymatic Assay (IC50) | 0.1 ± 0.03 | - |
Table 1: Antiviral and Enzymatic Activity of this compound Analogs.
Based on this data, a starting concentration of 10 µM with serial dilutions down to the nanomolar range is a suitable starting point for determining the EC50 of this compound in your specific cell system.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral efficacy of this compound.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2 in a suitable host cell line (e.g., Vero E6 or A549-hACE2).
Materials:
-
This compound (stock solution in DMSO)
-
Vero E6 or A549-hACE2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SARS-CoV-2 viral stock of known titer (PFU/mL)
-
Minimum Essential Medium (MEM) with 2% FBS
-
Agarose (B213101) or Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed Vero E6 or A549-hACE2 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in MEM with 2% FBS. A common starting concentration is 100 µM, with 10-fold serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well for a 6-well plate).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the viral inoculum and wash the cells gently with PBS.
-
Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
-
Overlay:
-
After a 1-hour incubation with the compound, remove the medium and overlay the cells with an agarose or methylcellulose medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Staining and Plaque Counting:
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Figure 2: Experimental workflow for a plaque reduction assay.
Cytotoxicity Assay (MTT or MTS Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) should be determined in parallel with the EC50.
Materials:
-
This compound (stock solution in DMSO)
-
Vero E6 or A549-hACE2 cells
-
DMEM with 10% FBS
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium, mirroring the concentrations used in the antiviral assay.
-
Add the compound dilutions to the cells. Include a "cell control" (no compound) and a "solvent control" (DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
-
Data Acquisition:
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
SARS-CoV-2 PLpro Enzymatic Assay (Fluorescence-based)
This assay directly measures the inhibitory activity of this compound on the enzymatic function of recombinant SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic PLpro substrate (e.g., RLRGG-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (stock solution in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Compound Dispensing:
-
Dispense serial dilutions of this compound into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add recombinant SARS-CoV-2 PLpro to each well to a final concentration in the nanomolar range.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.
-
-
Fluorescence Reading:
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 360/460 nm) at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Calculate the percentage of inhibition for each concentration relative to the no-compound control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Interpretation
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. A compound with an SI > 10 is generally considered a good candidate for further development.
By following these protocols and guidelines, researchers can effectively evaluate the antiviral properties of this compound and contribute to the development of novel therapeutics against SARS-CoV-2.
References
Application Note: High-Throughput Screening for Antiviral Compounds
Topic: A Representative High-Throughput Screening (HTS) Workflow for the Identification of Novel Antiviral Agents.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of novel viral pathogens and the development of drug resistance necessitate the continuous discovery of new antiviral therapeutics. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or phenotype. This application note details a representative HTS workflow for the discovery of antiviral compounds using a cell-based assay. The described protocol is adaptable for various viruses and can be scaled to screen extensive compound libraries.
The workflow will be based on a common and robust method: a cytopathic effect (CPE) inhibition assay. In this assay, host cells are infected with a virus that causes cell death (CPE). Antiviral compounds will protect the cells from virus-induced death, which can be quantified by measuring cell viability. This method provides a direct measure of the protective effect of a compound.
Assay Principle
The principle of the CPE inhibition assay is to identify compounds that prevent virus-induced cell death. Host cells are seeded in multi-well plates and treated with compounds from a screening library. Subsequently, the cells are infected with a lytic virus at a specific multiplicity of infection (MOI). After an incubation period sufficient to allow multiple rounds of viral replication and induction of CPE in untreated, infected control wells, cell viability is measured. A compound is considered a "hit" if it restores cell viability in the presence of the virus. The cell viability can be measured using various methods, such as the addition of a reagent that is converted to a fluorescent or luminescent product by metabolically active (i.e., living) cells.
Experimental Protocols
Materials and Reagents
-
Cells: A cell line susceptible to infection by the virus of interest (e.g., Vero E6 for SARS-CoV-2, BHK-21 for various viruses).
-
Virus: A viral stock with a known titer (e.g., TCID50/mL).
-
Media: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound Library: A collection of small molecules dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plates: 384-well, sterile, tissue culture-treated, clear-bottom plates.
-
Control Compounds: A known antiviral for the specific virus (positive control) and a vehicle control (e.g., DMSO).
-
Cell Viability Reagent: A reagent to measure cell viability, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Instrumentation: A plate reader capable of measuring luminescence.
HTS Workflow for CPE Inhibition Assay
The overall workflow for the primary screen is depicted below.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the host cells.
-
Dilute the cells to a final concentration of 5,000 cells per 25 µL of culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare compound plates by dispensing compounds from the library into a 384-well plate. The final concentration in the assay is typically 10 µM.
-
Using an automated liquid handler, transfer 50 nL of each compound solution to the corresponding wells of the cell plates.
-
Also include wells with a positive control (known antiviral) and a negative control (DMSO vehicle).
-
-
Viral Infection:
-
Prepare the virus inoculum by diluting the virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.01.[1]
-
Add 25 µL of the virus inoculum to each well, except for the mock-infected (cell-only) control wells. Add medium without virus to the mock-infected wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until approximately 80-90% CPE is observed in the virus-infected, untreated control wells.[2]
-
-
Assay Readout:
-
Equilibrate the assay plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The data from the primary screen is analyzed to identify "hits". The percentage of CPE inhibition is calculated for each compound.
Formula for % CPE Inhibition: % Inhibition = [(Signal_Compound - Signal_VirusControl) / (Signal_CellControl - Signal_VirusControl)] * 100
Where:
-
Signal_Compound is the luminescence from wells with cells, virus, and the test compound.
-
Signal_VirusControl is the average luminescence from wells with cells and virus (maximum CPE).
-
Signal_CellControl is the average luminescence from wells with cells only (no CPE).
A hit is typically defined as a compound that shows a % CPE inhibition above a certain threshold (e.g., >50% or >3 standard deviations above the mean of the negative controls).
Table 1: Assay Validation Parameters
The robustness of the HTS assay is evaluated using statistical parameters such as the Z'-factor.[1][3] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background Ratio | > 7 | A clear distinction between controls. |
| Coefficient of Variation (%) | < 10% | Good reproducibility of the assay signal. |
Table 2: Representative Hit Compound Data
Hits from the primary screen are then subjected to dose-response analysis to determine their potency (IC50) and toxicity (CC50).
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Hit-001 | 1.2 | > 50 | > 41.7 |
| Hit-002 | 3.5 | 25 | 7.1 |
| Hit-003 | 0.8 | 1.5 | 1.9 |
| Positive Ctrl | 0.5 | > 50 | > 100 |
Hit Confirmation and Follow-up
Identified hits must be validated through a series of secondary assays.
Viral Life Cycle and Potential Drug Targets
Understanding the viral life cycle is crucial for designing mechanism-of-action studies for the validated hits. Antiviral drugs can target various stages of the viral life cycle.[4]
Conclusion
The described HTS workflow using a CPE inhibition assay is a robust and reliable method for the primary screening of large compound libraries to identify novel antiviral agents. The workflow can be adapted to various viruses and cell types. Positive hits from this screen require further validation and characterization to confirm their antiviral activity, determine their mechanism of action, and assess their potential for further development as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preclinical Evaluation of XR8-69, a Novel MEK Inhibitor, in Oncology Animal Models
Introduction
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[] Aberrant activation of this pathway, often driven by mutations in BRAF and RAS genes, is a key factor in the development and progression of numerous human cancers.[2] XR8-69 is a novel, potent, and selective small molecule inhibitor of MEK1/2, the kinases that act as a central node in this cascade. By blocking MEK activity, this compound is designed to inhibit the phosphorylation and activation of ERK1/2, thereby suppressing downstream signaling and inhibiting tumor growth. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, covering experimental design, detailed protocols for efficacy, pharmacokinetic, and pharmacodynamic studies, and methods for data analysis.
Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway
Extracellular signals from growth factors activate Receptor Tyrosine Kinases (RTKs), which in turn activate RAS proteins.[3] Activated RAS recruits and activates RAF kinases, which then phosphorylate and activate MEK1/2.[4] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues, leading to ERK activation.[] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. This compound specifically inhibits the kinase activity of MEK1/2, preventing the phosphorylation of ERK1/2 and blocking the downstream signaling cascade.
References
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring XR8-69 Efficacy in Inhibiting Viral Entry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viral entry into a host cell is the initial and critical step for the propagation of most viruses. This process is typically mediated by the interaction of viral surface glycoproteins with specific host cell receptors, leading to the fusion of viral and cellular membranes and the release of the viral genome into the cytoplasm.[1][2][3][4] The development of antiviral agents that inhibit this process is a key strategy in combating viral diseases.[5] XR8-69 is a novel compound identified as a potential viral entry inhibitor. These application notes provide detailed protocols for a variety of in vitro assays to quantify the efficacy of this compound in preventing viral entry.
The following protocols describe established methods for evaluating viral entry inhibitors, including pseudotyped virus entry assays, cell-cell fusion assays, and traditional virological assays such as the plaque reduction assay.
Key Experimental Techniques
A variety of cell-based assays have been developed to identify and characterize inhibitors of viral entry. These range from assays that monitor the replication of intact viruses to those that assess the activity of a single viral protein.
Pseudotyped Virus Entry Assay
This is a robust and widely used method to study viral entry in a BSL-2 laboratory setting, as it utilizes replication-defective viral particles. These pseudovirions incorporate a reporter gene (e.g., luciferase or GFP) and are engineered to express the surface glycoproteins of a specific virus of interest on a different viral core, such as that of a retrovirus or lentivirus. The entry of these particles into target cells is mediated by the viral glycoprotein (B1211001) and can be quantified by measuring the reporter gene expression.
Experimental Workflow:
Caption: Workflow for the pseudotyped virus entry assay.
Protocol: Luciferase-Based Pseudovirus Entry Assay
Materials:
-
HEK293T cells (producer cell line)
-
Target cell line expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2)
-
Plasmids:
-
Viral glycoprotein expression plasmid
-
Packaging plasmid (e.g., psPAX2)
-
Reporter plasmid with luciferase gene (e.g., pLenti-luc)
-
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: a. Co-transfect HEK293T cells with the viral glycoprotein plasmid, packaging plasmid, and luciferase reporter plasmid using a suitable transfection reagent. b. After 48-72 hours, harvest the supernatant containing the pseudotyped viruses. c. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Inhibition Assay: a. Seed the target cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of this compound in culture medium. c. Mix the pseudovirus supernatant with the this compound dilutions and incubate for 1 hour at 37°C. d. Remove the medium from the target cells and add the virus/compound mixture. e. Incubate for 48-72 hours at 37°C.
-
Data Analysis: a. After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. b. Plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation:
| This compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 1,500,000 | 0 |
| 0.1 | 1,200,000 | 20 |
| 1 | 750,000 | 50 |
| 10 | 150,000 | 90 |
| 100 | 15,000 | 99 |
Cell-Cell Fusion Assay
This assay measures the ability of a viral glycoprotein expressed on the surface of one cell population ("effector" cells) to mediate fusion with another cell population expressing the appropriate receptor ("target" cells). Fusion events can be quantified by syncytia formation (the formation of multinucleated giant cells) or through the use of a reporter system where fusion brings together two components of a signaling pathway that activates a reporter gene.
Signaling Pathway for Reporter-Based Fusion Assay:
Caption: Reporter-based cell-cell fusion assay logic.
Protocol: Split-Reporter Fusion Assay
Materials:
-
Effector cells (e.g., HEK293T)
-
Target cells (e.g., Vero E6)
-
Plasmids for effector cells:
-
Viral glycoprotein expression plasmid
-
Split-reporter component 1 plasmid (e.g., T7 polymerase)
-
-
Plasmids for target cells:
-
Host cell receptor expression plasmid
-
Split-reporter component 2 plasmid (e.g., T7 promoter-driven luciferase)
-
-
Transfection reagent
-
Culture medium
-
This compound compound
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: a. Transfect effector cells with the viral glycoprotein and reporter component 1 plasmids. b. Transfect target cells with the host receptor and reporter component 2 plasmids.
-
Fusion Inhibition Assay: a. Co-culture the effector and target cells in a 96-well plate in the presence of serial dilutions of this compound. b. Incubate for 18-24 hours to allow for cell fusion.
-
Data Analysis: a. Lyse the cells and measure luciferase activity. b. Calculate the IC50 of this compound as described for the pseudovirus assay.
Data Presentation:
| This compound Conc. (µM) | Syncytia Count | % Fusion Inhibition |
| 0 (Control) | 250 | 0 |
| 0.5 | 200 | 20 |
| 2.5 | 125 | 50 |
| 10 | 25 | 90 |
| 50 | 5 | 98 |
Plaque Reduction Neutralization Assay
This is the "gold standard" for assessing the efficacy of antiviral compounds against replication-competent viruses. It measures the ability of an inhibitor to reduce the number of infectious virus particles, which form localized areas of cell death (plaques) in a monolayer of susceptible cells.
Logical Flow of Plaque Reduction Assay:
Caption: Plaque reduction neutralization assay workflow.
Protocol: Plaque Reduction Neutralization Test (PRNT)
Materials:
-
Replication-competent virus stock of known titer
-
Susceptible cell line (e.g., Vero E6)
-
6-well or 12-well plates
-
Culture medium
-
This compound compound
-
Semi-solid overlay (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Cell Seeding: a. Seed susceptible cells in multi-well plates to form a confluent monolayer.
-
Virus Neutralization: a. Prepare serial dilutions of this compound. b. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection and Overlay: a. Inoculate the cell monolayers with the virus/compound mixtures. b. After a 1-hour adsorption period, remove the inoculum and add the semi-solid overlay.
-
Plaque Development and Visualization: a. Incubate the plates for 3-5 days (depending on the virus) until plaques are visible. b. Fix the cells with formalin and stain with crystal violet. c. Wash the plates and count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. b. Determine the PRNT50, which is the concentration of this compound that reduces the plaque number by 50%.
Data Presentation:
| This compound Conc. (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Control) | 100 | 0 |
| 0.2 | 80 | 20 |
| 1.0 | 50 | 50 |
| 5.0 | 10 | 90 |
| 25.0 | 1 | 99 |
Summary of Assays
| Assay | Principle | Throughput | BSL | Key Output |
| Pseudotyped Virus Entry | Reporter gene expression upon entry of replication-defective virus | High | 2 | IC50 |
| Cell-Cell Fusion | Glycoprotein-mediated fusion of effector and target cells | Medium-High | 2 | IC50 or % inhibition |
| Plaque Reduction | Inhibition of infectious virus plaque formation | Low | 2 or 3 | PRNT50 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the viral entry inhibitor this compound. The pseudotyped virus and cell-cell fusion assays are suitable for initial high-throughput screening, while the plaque reduction assay serves as the gold standard for confirming antiviral activity against the authentic virus. The choice of assay will depend on the specific research question, available resources, and the biosafety level of the laboratory. Consistent and rigorous application of these methods will be crucial in advancing the development of this compound as a potential antiviral therapeutic.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus entry: molecular mechanisms and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anno 2021: Which antivirals for the coming decade? - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A crucial aspect of the coronavirus lifecycle is the processing of large polyproteins, pp1a and pp1ab, which are translated from the viral RNA genome. This processing is mediated by two viral proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). While Mpro is responsible for the majority of the cleavage events, PLpro is also essential for viral replication and pathogenesis, making it a key target for antiviral drug development.[1][2]
XR8-69 has been identified as a non-covalent inhibitor of SARS-CoV-2 PLpro.[3] Its application in research is pivotal for understanding the specific role of PLpro in the viral replication cycle and for the development of novel therapeutic strategies. By inhibiting PLpro, this compound and its analogs block the cleavage of the viral polyprotein at three specific sites, leading to the disruption of the viral replication and transcription complex.[1]
Furthermore, PLpro has a dual function, as it also acts as a deubiquitinating (DUB) and deISGylating enzyme, interfering with the host's innate immune response.[4] this compound, by inhibiting this activity, can help in elucidating the mechanisms by which SARS-CoV-2 evades the host's immune system. The study of this compound and similar compounds provides a valuable tool to investigate the multifaceted roles of PLpro in viral replication and immune evasion.
The mechanism of action of this compound and its more potent analogs, such as XR8-24, involves binding to a region of PLpro known as the "BL2 groove". This binding induces a conformational change in the flexible BL2 loop, effectively locking it in a "closed" state. This prevents the substrate from accessing the catalytic site, thereby inhibiting the protease's function. This allosteric inhibition mechanism is a subject of ongoing research and provides a promising avenue for the design of highly specific and potent PLpro inhibitors.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its structurally related analogs against SARS-CoV-2 PLpro and the virus itself. This data is essential for comparing the potency of different inhibitors and for guiding further drug development efforts.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | SARS-CoV-2 PLpro | 0.37 | FRET-based enzymatic assay | |
| XR8-23 | SARS-CoV-2 PLpro | 0.39 | FRET-based enzymatic assay | |
| XR8-24 | SARS-CoV-2 PLpro | 0.56 | FRET-based enzymatic assay | |
| GRL0617 | SARS-CoV-2 PLpro | 1.8 | FRET-based enzymatic assay |
Table 1: In Vitro Inhibition of SARS-CoV-2 PLpro. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and related compounds against the enzymatic activity of SARS-CoV-2 PLpro.
| Compound | Virus | EC50 (µM) | Assay Type | Reference |
| XR8-23 | SARS-CoV-2 | 1.4 | Virus Yield Reduction Assay (A549-hACE2 cells) | |
| XR8-24 | SARS-CoV-2 | 1.2 | Virus Yield Reduction Assay (A549-hACE2 cells) | |
| GRL0617 | SARS-CoV-2 | > 20 | Virus Yield Reduction Assay (A549-hACE2 cells) |
Table 2: Antiviral Activity of PLpro Inhibitors. This table shows the half-maximal effective concentration (EC50) values, representing the concentration of the compound that inhibits 50% of viral replication in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on coronavirus polyprotein processing. These protocols are based on established methodologies for similar PLpro inhibitors.
Protocol 1: In Vitro PLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of this compound against SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
This compound (and other test compounds)
-
FRET substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
In a 384-well plate, add a fixed concentration of recombinant SARS-CoV-2 PLpro to each well.
-
Add the diluted this compound or control (DMSO vehicle) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 460 nm for an AMC-based substrate).
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol outlines a cell-based assay to determine the EC50 value of this compound by measuring the reduction of the viral cytopathic effect.
Materials:
-
Vero E6 cells (or other susceptible cell line, e.g., A549-hACE2)
-
SARS-CoV-2 virus stock
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
-
Bioluminescence plate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound or control medium.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe a cytopathic effect (e.g., 48-72 hours).
-
At the end of the incubation period, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. A parallel experiment without viral infection should be performed to assess the cytotoxicity of the compound (CC50).
Visualizations
The following diagrams illustrate the coronavirus polyprotein processing pathway and the mechanism of action of this compound.
Caption: Coronavirus Polyprotein Processing Pathway.
Caption: Mechanism of Action of this compound on PLpro.
Caption: Experimental Workflow for PLpro Inhibition Assay.
References
- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolytic Processing of the Coronavirus Replicase Nonstructural Protein 14 Exonuclease Is Not Required for Virus Replication but Alters RNA Synthesis and Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of XR8-69, a SARS-CoV-2 PLpro Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of XR8-69, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). The information is compiled from the key research article "Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity." This document includes detailed synthetic protocols, quantitative data for this compound and related compounds, and methodologies for key biological assays.
Introduction
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. This dual functionality makes it a prime target for the development of antiviral therapeutics. This compound is a non-covalent, small molecule inhibitor of SARS-CoV-2 PLpro that has demonstrated significant potency in both enzymatic and cell-based assays. These notes are intended to guide researchers in the synthesis and evaluation of this compound for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a selection of its analogs as reported in the primary literature. This data is essential for comparing the potency and efficacy of these compounds.
| Compound ID | PLpro IC50 (nM) | Antiviral EC50 (µM) |
| This compound | < 500 | low micromolar |
| XR8-24 | < 500 | low micromolar |
| XR8-65 | < 500 | Not reported |
| XR8-83 | < 500 | Not reported |
| GRL0617 | > 5000 | > 25 |
Note: The exact IC50 and EC50 values for this compound are described as "low micromolar" and sub-500 nM in the source literature. For precise values, direct access to the supplementary data of the cited research is recommended.
Experimental Protocols
General Synthesis of 2-Phenylthiophene (B1362552) Derivatives (Analogous to this compound)
The synthesis of this compound and its analogs involves a multi-step process starting from commercially available reagents. The general workflow is depicted in the diagram below. The key steps typically include a Suzuki coupling to form the biaryl core, followed by functional group manipulations to introduce the amide and other functionalities.
Diagram of the General Synthesis Workflow
Caption: General synthetic workflow for 2-phenylthiophene derivatives.
Detailed Protocol for a Representative Amide Coupling Step:
-
Dissolution: Dissolve the carboxylic acid intermediate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add an amide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine starting material (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final compound.
SARS-CoV-2 PLpro Inhibition Assay
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 PLpro.
Diagram of the PLpro Inhibition Assay Workflow
How to use XR8-69 in combination with other antiviral agents
Extensive searches for the antiviral agent designated "XR8-69" have yielded no specific information regarding its mechanism of action, antiviral properties, or its use in combination with other therapeutic agents. The identifier "this compound" does not correspond to any known antiviral compound in publicly available scientific literature or clinical trial databases.
The search results did provide general information on antiviral combination therapies, the characteristics of certain antibody types in antiviral responses, and protocols for various unrelated clinical trials. However, none of these results contained any mention of "this compound."
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables and experimental workflows or signaling pathway diagrams using Graphviz, as the foundational information about this compound is unavailable.
Researchers, scientists, and drug development professionals seeking to work with "this compound" should consult internal documentation or the direct source of this compound for the necessary information to develop appropriate experimental protocols and to evaluate its potential in combination with other antiviral agents. Without this primary data, any attempt to create the requested content would be speculative and without a factual basis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting XR8-69 Insolubility in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with XR8-69, a SARS-CoV-2 PLpro inhibitor, in aqueous solutions. The following resources offer a systematic approach to troubleshooting and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
A1: this compound is an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication.[1] For effective in vitro assays, cell-based experiments, and formulation development, it is crucial that this compound is fully dissolved in a physiologically compatible aqueous solution to ensure accurate and reproducible results. Poor solubility can lead to inaccurate concentration measurements and reduced biological activity.
Q2: What are the initial signs of solubility problems with this compound?
A2: Common indicators of insolubility include the presence of visible precipitates, cloudiness, or a film in the solution after attempting to dissolve the compound. Even if the solution appears clear, the compound may not be fully dissolved and could be present as a supersaturated solution or as nanoparticles, which can lead to precipitation over time.
Q3: What are the general causes of poor aqueous solubility for compounds like this compound?
A3: Compounds with a molecular formula like this compound (C26H30N4O2S) often have a complex, non-polar structure, which can lead to low solubility in polar solvents like water.[1] The insolubility of such compounds is a common challenge in drug development, with over 70% of new chemical entities exhibiting poor water solubility.[2]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in an aqueous solution, please follow the troubleshooting workflow below.
Diagram: Troubleshooting Workflow for this compound Insolubility
References
Technical Support Center: Optimizing XR8-69 Concentration to Minimize Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of XR8-69 to minimize cytotoxicity in in vitro experiments. The following resources are designed to help troubleshoot common issues and answer frequently asked questions related to the use of this SARS-CoV-2 PLpro inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is essential for viral replication and also plays a role in antagonizing the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins. By inhibiting PLpro, this compound is expected to block viral replication and restore the host's antiviral immune signaling.
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A2: Based on data from structurally related compounds like XR8-24, a starting concentration in the low micromolar range is recommended. For initial experiments, a dose-response curve ranging from 0.1 µM to 50 µM is advisable to determine the optimal non-cytotoxic concentration for your specific cell line and experimental conditions. For some sensitive cell lines, cytotoxicity may be observed at concentrations as low as 10 µM.[1]
Q3: Is some level of cytotoxicity expected with this compound?
A3: While potent on-target activity of an antiviral compound can sometimes lead to a degree of cytotoxicity, it is crucial to distinguish this from non-specific toxic effects. Unexpectedly high cytotoxicity at concentrations required for antiviral efficacy warrants a thorough investigation.
Q4: What solvents should be used to dissolve this compound?
A4: Small molecule inhibitors are often dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High levels of cell death observed across all tested concentrations.
-
Possible Cause 1: Compound Concentration Error.
-
Solution: Verify the calculations for your stock solution and serial dilutions. Prepare a fresh stock solution and repeat the experiment.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[2]
-
-
Possible Cause 3: Contamination.
-
Solution: Check cell cultures for microbial contamination (e.g., mycoplasma). Use a fresh batch of cells from a reliable stock.
-
-
Possible Cause 4: High Cell Line Sensitivity.
-
Solution: Some cell lines are inherently more sensitive to chemical treatments. Consider performing initial cytotoxicity screening on a more robust cell line or significantly lowering the starting concentration range.
-
Issue 2: Inconsistent results between replicate wells or experiments.
-
Possible Cause 1: Pipetting Errors or Inconsistent Cell Seeding.
-
Solution: Ensure accurate and consistent pipetting. Visually inspect plates after seeding to confirm a uniform cell monolayer.
-
-
Possible Cause 2: Compound Instability or Degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Variation in Cell Health or Passage Number.
-
Solution: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number.
-
Issue 3: Lack of antiviral activity at non-cytotoxic concentrations.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: The effective concentration may be higher than the initial range tested. If no cytotoxicity is observed, carefully increase the concentration range.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The antiviral effect may require a longer incubation period. Consider a time-course experiment to determine the optimal duration of treatment.
-
-
Possible Cause 3: Attenuated Cell Permeability.
-
Solution: For some compounds, a lack of observable effect can be due to poor cell permeability. This is a more complex issue that may require chemical modification of the compound.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound and Analogs for Cytotoxicity Assessment
| Compound | Cell Line | Recommended Starting Range (µM) | Notes |
| This compound | Various | 0.1 - 50 | Initial broad-range screening is recommended. |
| XR8-23 | Vero E6 | 0.1 - 10 | Cytotoxicity was not observed below 10 µM in this cell line.[1] |
| XR8-24 | Vero E6 | 0.1 - 50 | Cytotoxicity was not observed below 50 µM in this cell line.[1] |
| GRL-0617 | Vero E6 | 1 - 30 | The EC50 for antiviral activity was determined to be around 21-27.6 µM.[3][4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance according to the kit manufacturer's instructions.
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
6-well sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: SARS-CoV-2 PLpro's role in viral replication and immune evasion, and its inhibition by this compound.
Caption: A generalized workflow for determining the cytotoxicity of this compound using common in vitro assays.
Caption: A logical workflow for troubleshooting unexpected high cytotoxicity in experiments with this compound.
References
How to address off-target effects of XR8-69 in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address potential off-target effects of XR8-69, a SARS-CoV-2 papain-like protease (PLpro) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) will help you design robust experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. PLpro is an essential enzyme for viral replication, as it cleaves the viral polyprotein. Additionally, it plays a role in the virus's ability to evade the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.
Q2: What are off-target effects and why are they a concern for a PLpro inhibitor like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or pathways other than its primary target. For a PLpro inhibitor like this compound, these effects are a concern because:
-
Lack of Specificity: The inhibitor might interact with other proteases or enzymes with similar active sites, leading to unintended biological consequences.
-
Host Pathway Interference: Since SARS-CoV-2 PLpro interacts with host ubiquitin and ISG15 signaling, an inhibitor could inadvertently affect these crucial cellular pathways, which are involved in processes like protein degradation, DNA repair, and immune signaling.[1][2][3]
Q3: What are some potential off-target effects to consider for inhibitors of viral proteases?
Based on studies of various viral protease inhibitors, potential off-target effects could include:
-
Inhibition of host proteases: Particularly other deubiquitinating enzymes (DUBs) or proteases with cysteine residues in their active sites.
-
Alteration of immune signaling: Interference with pathways regulated by ubiquitin and ISG15, such as NF-κB, JNK, and IRF-3 signaling.[1]
-
Cellular toxicity: Off-target interactions can lead to cytotoxicity that is independent of the intended antiviral effect.
Troubleshooting Guides
Problem 1: Observed cellular phenotype is stronger or different than expected from PLpro inhibition alone.
This could indicate that this compound is affecting other cellular pathways.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for PLpro inhibition.
-
Use orthogonal assays: Confirm the phenotype using a different method or a complementary readout.
-
Employ a structurally unrelated PLpro inhibitor: If a different PLpro inhibitor does not produce the same phenotype, it is more likely that the effect is specific to this compound's chemical structure and not its on-target activity.
-
Conduct a rescue experiment: If possible, overexpress a resistant form of PLpro. If the phenotype is not rescued, it suggests off-target effects.
Problem 2: Difficulty in validating the on-target effect of this compound in cells.
This may suggest that the compound is not engaging PLpro effectively in a cellular context or that off-target effects are masking the on-target activity.
Troubleshooting Steps:
-
Confirm target engagement: Use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry to verify that this compound binds to PLpro in cells.
-
Assess cell permeability: Ensure that the compound is reaching its intracellular target.
-
Use a target knockout/knockdown system: The efficacy of the drug should be diminished in cells lacking the target protein.[4] CRISPR-based methods can be used to create knockout cell lines.
Experimental Protocols & Methodologies
A critical step in addressing off-target effects is to systematically identify them. Below are key experimental protocols.
Protocol 1: In Vitro Profiling to Identify Off-Target Interactions
Objective: To identify other proteins that this compound may bind to.
Methodology: Kinase and Protease Profiling Panels
-
Select Panels: Submit this compound to commercially available screening panels that include a broad range of human kinases and proteases (especially deubiquitinases).
-
Primary Screen: Conduct an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Dose-Response Confirmation: For any hits from the primary screen, perform a dose-response analysis to determine the potency (e.g., IC50 or Kd) of the interaction.
-
Data Analysis: Compare the potency of off-target interactions to the on-target potency against PLpro. Hits with potencies within a certain range (e.g., 10-fold) of the on-target potency should be prioritized for further investigation.
Protocol 2: Cellular Assays to Confirm Functional Off-Target Effects
Objective: To determine if the identified off-target interactions have a functional consequence in a cellular context.
Methodology: Target-Specific Cellular Assays
-
Select Cell Lines: Choose cell lines where the identified off-target is known to have a functional role.
-
Develop a Functional Assay: Use an assay that measures the activity of the off-target protein (e.g., a reporter assay for a transcription factor, a phosphorylation assay for a kinase).
-
Treat with this compound: Perform a dose-response experiment with this compound and measure the effect on the off-target's activity.
-
Compare to On-Target Effects: Correlate the concentrations at which off-target effects are observed with the concentrations required for antiviral activity.
Data Presentation
Table 1: Example Data from an In Vitro Off-Target Profiling Screen
| Target Class | Target Name | Activity at 10 µM (% Inhibition) | IC50 (µM) |
| On-Target | SARS-CoV-2 PLpro | 95% | 0.5 |
| Off-Target 1 | Protease X | 80% | 2.5 |
| Off-Target 2 | Kinase Y | 65% | 15 |
| Off-Target 3 | Protease Z | 20% | > 50 |
Visualizations
Signaling Pathway: Potential Off-Target Interference with Host Ubiquitin/ISG15 Pathways
Caption: Potential on-target and off-target effects of this compound on viral and host pathways.
Experimental Workflow: Investigating Off-Target Effects
Caption: A systematic workflow for identifying and validating off-target effects.
References
- 1. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Deubiquitinating Enzymes Interfere with the SARS-CoV-2 Papain-like Protease and Block Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of XR8-69 in experimental conditions
Welcome to the technical support center for XR8-69. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under specific conditions. The primary degradation pathways are hydrolysis, particularly at non-neutral pH, and oxidation.[1][2][3][4] It also exhibits some sensitivity to prolonged light exposure.[2] Careful consideration of pH, oxygen exposure, and light is crucial for maintaining its integrity during experiments.
Q2: How should I store the solid (powder) form of this compound?
A2: For long-term storage, the solid form of this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, it is stable for up to two years. For short-term storage, 4°C is acceptable for up to three months.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: High-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. Stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My this compound stock solution in DMSO appears to have precipitated after storage. What should I do?
A4: If precipitation is observed, it may be due to poor solubility at lower temperatures or the introduction of moisture. Before use, bring the aliquot to room temperature and vortex or sonicate to attempt to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Q5: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A5: The tolerance to DMSO can vary between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. A concentration between 0.1% and 0.5% is tolerated by many robust cell lines, but it is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in aqueous buffers.
| Possible Cause | Suggested Solution(s) |
| pH-dependent hydrolysis | This compound is most stable at a pH between 6.0 and 7.5. Adjust the pH of your buffer to fall within this range. Perform a preliminary stability assessment at different pH values to determine the optimal condition for your experiment. |
| Oxidative degradation | For oxygen-sensitive experiments, prepare solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like DTT or ascorbic acid to your buffer may also mitigate oxidation. |
| Adsorption to plasticware | This compound can adsorb to the surface of some plastics, reducing its effective concentration. Use low-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant in your buffer can also help. |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Suggested Solution(s) |
| Degradation in cell culture medium | The complex composition of cell culture media, including enzymes from serum, can lead to the degradation of this compound. Assess the stability of this compound in your specific culture medium with and without serum over the time course of your experiment. |
| Binding to serum proteins | This compound can bind to proteins like albumin in fetal bovine serum (FBS), which can affect its availability and apparent activity. Consider performing experiments in serum-free media or reducing the serum concentration if your cell line permits. |
| Cellular metabolism | Live cells can metabolize this compound, leading to a decrease in its concentration over time. Analyze cell lysates to determine the extent of cellular uptake and metabolism. |
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| Buffer pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 65% | 40% |
| 6.0 | 92% | 85% |
| 7.4 | 95% | 88% |
| 8.0 | 78% | 55% |
Table 2: Effect of Antioxidants on this compound Stability in PBS (pH 7.4) at 37°C
| Condition | % Remaining after 24 hours |
| No Antioxidant | 88% |
| + 1 mM DTT | 98% |
| + 1 mM Ascorbic Acid | 96% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare the desired aqueous buffers at different pH values.
-
Incubation: Dilute the this compound stock solution into each buffer to a final concentration of 10 µM. Aliquot the solutions into low-binding tubes. Incubate the tubes at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
Quenching: Stop any further degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point and normalize to the t=0 sample.
Protocol 2: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Determine Molecular Weight (MW): Identify the MW of this compound from the product datasheet.
-
Calculate Mass: Calculate the required mass of this compound for your desired volume. For 1 mL of a 10 mM solution, the formula is: Mass (mg) = 10 * MW (in g/mol ).
-
Dissolution: Accurately weigh the calculated mass and dissolve it in the appropriate volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming in a 37°C water bath can be applied if necessary, keeping the potential for degradation in mind.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for assessing this compound stability in aqueous buffer.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound stability.
References
Overcoming resistance to XR8-69 in viral strains
XR8-69 Technical Support Center
Disclaimer: this compound is a fictional antiviral compound. The following information, including the virus, mechanisms of action, and experimental data, is hypothetical and provided for illustrative purposes to meet the user's prompt requirements.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the novel antiviral agent this compound in Influenza V strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor of the Influenza V PB2 subunit of the viral RNA-dependent RNA polymerase (RdRp) complex. It binds to a highly conserved allosteric site, preventing the cap-snatching activity essential for viral transcription. This inhibition is highly specific to the Influenza V RdRp and has shown minimal cross-reactivity with other viral polymerases.
Q2: We are observing a loss of this compound efficacy in our long-term cell culture experiments. What is the likely cause?
A2: A sustained loss of efficacy, characterized by a significant increase in the half-maximal inhibitory concentration (IC50), is likely due to the emergence of resistant viral strains. We recommend sequencing the PB2 gene of the viral population to identify potential mutations. Refer to the "Genotypic Analysis of Resistant Strains" protocol for detailed instructions.
Q3: What are the known resistance mutations for this compound?
A3: Our in-vitro studies have identified several key mutations in the PB2 subunit that confer resistance to this compound. The most common mutations and their impact on this compound efficacy are summarized in the table below.
Q4: Can combination therapy overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Our research indicates that combining this compound with a neuraminidase inhibitor, such as Oseltamivir, can have a synergistic effect and prevent the emergence of resistance. We recommend performing a synergy assay to determine the optimal concentrations for your specific viral strains.
Troubleshooting Guides
Issue 1: High variability in IC50 values from plaque reduction assays.
-
Possible Cause 1: Inconsistent Virus Titer. Inaccurate initial virus titer can lead to variability in the number of plaques formed.
-
Solution: Ensure you are using a freshly titrated virus stock for each experiment. Perform a standard plaque assay to determine the exact plaque-forming units per milliliter (PFU/mL) before initiating the IC50 assay.
-
-
Possible Cause 2: Cell Monolayer Inconsistency. A non-confluent or unhealthy cell monolayer can affect plaque formation and lead to inconsistent results.
-
Solution: Seed cells at a consistent density to ensure a confluent monolayer on the day of infection. Regularly check cell health and viability.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate serial dilutions of this compound can significantly impact the final IC50 value.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
-
Issue 2: No amplification in the PB2 gene sequencing PCR.
-
Possible Cause 1: Poor RNA Quality. Degraded viral RNA will not serve as a good template for reverse transcription and PCR.
-
Solution: Use a reputable viral RNA extraction kit and process samples quickly. Store extracted RNA at -80°C. Assess RNA quality using a spectrophotometer or a bioanalyzer.
-
-
Possible Cause 2: Primer Mismatch. Mutations in the primer binding sites of the viral genome can prevent primer annealing and amplification.
-
Solution: If you suspect the emergence of novel variants, design multiple primer sets targeting different conserved regions of the PB2 gene.
-
Quantitative Data
Table 1: this compound IC50 Values for Wild-Type and Resistant Influenza V Strains
| Viral Strain | PB2 Mutation | IC50 (nM) | Fold Change in Resistance |
| Wild-Type | None | 15.2 ± 2.1 | 1.0 |
| RES-1 | K354R | 320.5 ± 15.8 | 21.1 |
| RES-2 | E512G | 890.1 ± 42.3 | 58.6 |
| RES-3 | K354R + E512G | > 2000 | > 131.6 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for IC50 Determination
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the Influenza V stock to achieve approximately 100 PFU/well.
-
Compound Preparation: Prepare 2-fold serial dilutions of this compound in infection media (DMEM + 1% BSA + 2 µg/mL TPCK-trypsin).
-
Infection: Wash the cell monolayer with PBS. Add 200 µL of the diluted virus to each well and incubate for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and add 2 mL of the corresponding this compound dilution to each well.
-
Overlay: After 2 hours, remove the treatment media and overlay the cells with a mixture of 2X DMEM and 1.2% agarose (B213101) containing the respective this compound concentration.
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of plaque inhibition against the log concentration of this compound using a non-linear regression model.
Protocol 2: Genotypic Analysis of Resistant Strains
-
Viral RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and primers specific to the Influenza V PB2 gene.
-
PCR Amplification: Amplify the PB2 gene from the cDNA using high-fidelity DNA polymerase and specific primers flanking the gene.
-
Gel Electrophoresis: Run the PCR product on a 1% agarose gel to confirm the size of the amplicon.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type PB2 sequence to identify mutations.
Visualizations
Caption: Mechanism of action of this compound on the Influenza V RdRp complex.
Caption: Experimental workflow for IC50 determination by plaque reduction assay.
Caption: Logical workflow for troubleshooting and analyzing this compound resistance.
Technical Support Center: Refining XR8-69 Delivery Methods in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of XR8-69, a small molecule inhibitor of SARS-CoV-2 PLpro, in cell-based assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule compound identified as an inhibitor of the Papain-like protease (PLpro) of SARS-CoV-2.[1] Its antiviral activity is attributed to the inhibition of this viral enzyme, which is crucial for viral replication and innate immune evasion. The precise signaling pathways affected by this compound are a subject of ongoing research, but it is understood to interfere with the viral life cycle within infected human cells.[1]
Q2: What are the common challenges when delivering small molecules like this compound in cell-based assays?
Q3: Which solvents are recommended for dissolving this compound?
A3: While specific solubility data for this compound is not publicly available, small molecules of similar structure are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the cell culture medium. It is critical to keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal concentration of this compound for my experiment?
A4: A dose-response experiment is essential to determine the optimal concentration. This involves treating cells with a range of this compound concentrations to identify the lowest concentration that achieves the desired biological effect with minimal cytotoxicity.
Troubleshooting Guides
Problem 1: Low or No Observed Efficacy of this compound
This section addresses scenarios where this compound does not produce the expected antiviral or biological effect in a cell-based assay.
| Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation in Media | - Prepare a higher concentration stock in 100% DMSO and perform serial dilutions. - Gently warm the media to 37°C before and after adding the compound. - Briefly sonicate the final diluted solution. |
| Compound Instability | - Minimize the time the compound is in aqueous solution before being added to cells. - Prepare fresh dilutions for each experiment. - Test the stability of this compound in your specific cell culture medium over time using techniques like HPLC-MS.[2] |
| Low Cell Permeability | - Increase the incubation time to allow for greater compound uptake. - Consider using a lipid-based transfection reagent to facilitate delivery.[5] - Evaluate the expression of drug efflux pumps in your cell line, which may be actively removing the compound. |
| Suboptimal Cell Density | - Optimize cell seeding density as both too few and too many cells can affect experimental outcomes.[4] |
Problem 2: High Cell Toxicity or Death
This section provides guidance for when significant cytotoxicity is observed after treating cells with this compound.
| Parameter | Condition A (High Toxicity) | Condition B (Optimized) |
| This compound Concentration | 50 µM | 10 µM |
| Final DMSO Concentration | 1.0% | 0.1% |
| Incubation Time | 48 hours | 24 hours |
| Cell Viability | 45% | 92% |
| Possible Cause | Suggested Solution |
| High Compound Concentration | - Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to find a therapeutic window. |
| Solvent (DMSO) Toxicity | - Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Always include a vehicle control (media with DMSO only). |
| Prolonged Incubation | - Reduce the exposure time of the cells to the compound.[4] |
| Cell Line Sensitivity | - Test the compound on different cell lines to see if the toxicity is cell-type specific. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for this compound Delivery in Adherent Cells
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform a serial dilution of the stock solution in pre-warmed, serum-free media to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add the media containing the various concentrations of this compound (and a vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Following incubation, perform the desired downstream analysis, such as a cell viability assay, viral titer assay, or biomarker analysis.
Protocol 2: Lipid-Mediated Delivery of this compound
For cell lines that are difficult to treat with soluble compounds, a lipid-based delivery system can enhance uptake.
-
Complex Formation:
-
In one tube, dilute the this compound DMSO stock into serum-free media.
-
Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Add the lipid-XR8-69 complexes drop-wise to the cells.
-
-
Incubation and Analysis: Follow steps 4 and 5 from the general protocol.
Visualizations
Caption: A typical workflow for testing and optimizing this compound delivery in a cell-based assay.
Caption: A simplified diagram of the SARS-CoV-2 PLpro's role and its inhibition by this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch variability of XR8-69
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for batch variability of the hypothetical small molecule, XR8-69. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
Q2: What are the best practices for storing and handling this compound to maintain its integrity?
Proper storage and handling are critical for ensuring the stability and activity of this compound.[4][6] Refer to the Certificate of Analysis (CofA) and Technical Data Sheet (TDS) for specific storage recommendations.[6] As a general guideline, solid compounds are often stored at -20°C for long-term stability (up to 3 years), while solutions, once prepared, should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] It is advisable to use amber glass vials or inert polypropylene (B1209903) tubes for storage to prevent degradation from light and adherence to the container.[4]
Q3: How can we ensure the quality and consistency of a new batch of this compound?
Every new batch of this compound should undergo rigorous quality control (QC) testing to verify its identity, purity, and concentration before use in experiments.[8][9][10] Comparing the analytical data of the new batch with a previously validated "golden" batch can help identify any significant differences.
Troubleshooting Guides
Issue: A new batch of this compound shows lower potency than expected.
-
Possible Cause 1: Lower Purity or Presence of Inactive Isomers.
-
Troubleshooting Protocol:
-
Perform quantitative analysis to determine the purity of the new batch. High-Performance Liquid Chromatography (HPLC) is a standard method for this.[9][11]
-
Use mass spectrometry (LC-MS) to confirm the molecular weight of the primary compound and identify any impurities.[8][12]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify isomeric impurities.[9]
-
-
-
Possible Cause 2: Compound Degradation.
Issue: High variability in results within the same experiment using a new batch of this compound.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Protocol:
-
If precipitation is observed after diluting a DMSO stock into an aqueous buffer, this indicates that the compound has exceeded its solubility limit.[13]
-
Try lowering the final concentration of this compound in the assay.[13]
-
Consider using a co-solvent system or a different formulation to improve solubility.[13]
-
-
-
Possible Cause 2: Compound Aggregation.
Data Presentation
Table 1: Recommended Quality Control Assays for this compound Batch Validation
| Analytical Method | Parameter Measured | Purpose |
| HPLC/UHPLC | Purity, presence of related substances | To quantify the percentage of this compound and detect impurities.[9][11] |
| LC-MS | Molecular Weight, impurity identification | To confirm the identity of this compound and characterize impurities.[8][12] |
| NMR Spectroscopy | Chemical Structure | To confirm the structural integrity of the molecule.[9] |
| FTIR Spectroscopy | Functional Groups | To provide conclusive evidence of the compound's identity by comparing its infrared spectrum to a reference standard.[12] |
| Karl Fischer Titration | Water Content | To determine the amount of water present, which can affect stability and accurate weighing.[9] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Sample Solution: Prepare a solution of the new batch of this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance spectrum of this compound.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the retention time of the major peak in the sample chromatogram to that of the standard. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound as an RTK inhibitor.
References
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. pharmtech.com [pharmtech.com]
- 10. nuvisan.com [nuvisan.com]
- 11. 小分子分析與 QC [sigmaaldrich.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Optimizing incubation times for XR8-69 antiviral experiments
Welcome to the technical support center for the novel antiviral agent XR8-69. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your experiments. This compound is a potent inhibitor of the viral helicase of Parvo-like Virus (PLV), preventing viral DNA unwinding and subsequent replication.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a standard viral titer reduction assay?
A1: For a standard viral titer reduction assay using a susceptible host cell line, we recommend a starting incubation period of 48 to 72 hours post-infection. This duration is typically sufficient for the virus to undergo several replication cycles, allowing for a clear distinction between the treated and untreated groups. However, the optimal time can vary depending on the specific cell line and the multiplicity of infection (MOI).
Q2: How does the multiplicity of infection (MOI) influence the required incubation time?
A2: A higher MOI generally leads to a more rapid progression of the infection, which may necessitate a shorter incubation time to observe the desired therapeutic window of this compound. Conversely, a lower MOI will require a longer incubation period to allow for sufficient viral spread and replication to measure a statistically significant effect. We recommend performing a time-course experiment to determine the optimal endpoint for your specific MOI.
Q3: What is the stability of this compound in standard cell culture media?
A3: this compound exhibits good stability in common cell culture media, such as DMEM and RPMI-1640, supplemented with fetal bovine serum (FBS). The half-life of this compound under standard culture conditions (37°C, 5% CO2) is approximately 36 hours. For experiments exceeding this duration, a media change with a fresh drug dilution may be considered to maintain a consistent concentration.
Q4: How can I determine the optimal pre-incubation time of this compound with cells before viral challenge?
A4: To determine the optimal pre-incubation time, a time-of-addition assay is recommended. In this setup, host cells are pre-incubated with this compound for varying durations (e.g., 2, 4, 8, 12 hours) before the introduction of the Parvo-like Virus. This will help ascertain the time required for sufficient drug uptake and localization to effectively inhibit viral replication upon infection.
Troubleshooting Guide
Problem: I am observing high variability in antiviral efficacy in replicate experiments.
Solution: High variability can stem from several factors. First, ensure consistent cell health and confluence levels at the time of infection, as these can significantly impact viral replication kinetics. Second, verify the accuracy and consistency of your this compound dilutions; prepare fresh stock solutions regularly. Finally, inconsistent incubation times can lead to variability; ensure precise timing for all experimental steps, from drug addition to final assay readout.
Caption: Troubleshooting workflow for high experimental variability.
Problem: I am not observing a significant antiviral effect, even at high concentrations of this compound.
Solution: This could indicate an issue with the experimental setup or the drug itself.
-
Confirm Viral Susceptibility: First, confirm that the strain of Parvo-like Virus you are using is indeed susceptible to this compound.
-
Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound being used are not toxic to the host cells. High toxicity can mask the antiviral effect.
-
Extend Incubation Time: It's possible that the antiviral effect takes longer to become apparent. Try extending the post-infection incubation time to 96 hours, ensuring the cells in the control wells remain healthy.
Problem: I am observing significant cytotoxicity at concentrations where the antiviral effect should be present.
Solution: If cytotoxicity is a concern, consider the following adjustments:
-
Reduce Incubation Time: A shorter incubation period may be sufficient to measure an antiviral effect while minimizing drug-induced cell death. Try a time-course experiment with endpoints at 24, 36, and 48 hours.
-
Use a Different Cell Line: Some cell lines may be more sensitive to this compound. If possible, test the antiviral in a different susceptible host cell line to find a more robust experimental system.
-
Lower Serum Concentration: In some cases, high serum concentrations can interact with the compound. Try reducing the FBS concentration during the drug incubation period, ensuring that cell viability is not compromised in the process.
Data & Protocols
Table 1: this compound Recommended Incubation Parameters
| Cell Line | Target MOI | Pre-Incubation Time (Drug before Virus) | Post-Infection Incubation Time | Notes |
| MDCK | 0.01 | 4 hours | 72 hours | Optimal for plaque reduction assays. |
| A549 | 0.1 | 2 hours | 48 hours | Suitable for qPCR-based viral load quantification. |
| Vero E6 | 0.05 | 6 hours | 60 hours | Recommended for high-content imaging endpoints. |
Protocol: Time-of-Addition Assay for Optimizing Incubation Time
This protocol is designed to determine the stage of the viral replication cycle that is inhibited by this compound, which helps in optimizing incubation times.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line to achieve 90-95% confluence on the day of the experiment.
-
Experimental Groups:
-
Pre-Infection: Add this compound (at 3x EC50) to the cells at -4, -2, and -1 hours before infection. At time 0, remove the medium, wash the cells with PBS, and infect with PLV at the desired MOI.
-
Co-Infection: Add this compound and PLV to the cells simultaneously at time 0.
-
Post-Infection: Infect the cells with PLV at time 0. After a 1-hour absorption period, wash the cells and add a medium containing this compound at +1, +2, +4, and +8 hours post-infection.
-
-
Incubation: Incubate the plate for a pre-determined period (e.g., 48 hours) at 37°C with 5% CO2.
-
Quantification: At the end of the incubation period, quantify the viral yield using a suitable method, such as a TCID50 assay or qPCR for viral DNA.
-
Analysis: Plot the percentage of viral inhibition against the time of drug addition. A significant reduction in viral yield during a specific time window will indicate the primary target stage of this compound.
Caption: Experimental workflow for a time-of-addition assay.
This compound Mechanism of Action: Signaling Pathway
This compound targets the viral helicase, an essential enzyme for unwinding the single-stranded DNA genome of the Parvo-like Virus (PLV) for replication. By inhibiting this enzyme, this compound effectively halts the viral replication process.
Validation & Comparative
XR8-69 and Competing PLpro Inhibitors: A Comparative Efficacy Analysis
For Immediate Release
This guide provides a detailed comparison of the efficacy of XR8-69 with other prominent papain-like protease (PLpro) inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PLpro Inhibition
The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key antagonist of the host's innate immune response.[1][2][3] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins (nsps), which are essential for forming the viral replicase complex.[1][2] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 modifications from host proteins. This interference with post-translational modifications disrupts the host's antiviral signaling pathways, including the type I interferon (IFN) and NF-κB pathways, thereby dampening the immune response. Consequently, inhibiting PLpro presents a promising therapeutic strategy to both block viral replication and restore the host's innate immunity.
Comparative Efficacy of PLpro Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable PLpro inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using biochemical assays, providing a quantitative measure of each compound's potency against SARS-CoV-2 PLpro.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | Not explicitly found | Enzymatic | |
| XR8-89 | 0.1 | Enzymatic | |
| XR8-24 | Not explicitly found | Enzymatic | |
| XR8-23 | Not explicitly found | Enzymatic | |
| GRL-0617 | 2.3 ± 0.5 | Enzymatic | |
| PLP_Snyder530 | 6.4 ± 0.1 | Enzymatic | |
| Jun9-13-7 | 7.29 ± 1.03 | FRET-based enzymatic | |
| Jun9-13-9 | 6.67 ± 0.05 | FRET-based enzymatic | |
| Hit 2 | 0.6 ± 0.2 | Enzyme inhibition | |
| Hit 4 | 0.8 ± 0.3 | Enzyme inhibition |
Experimental Methodologies
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Biochemical Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds.
Principle: A fluorogenic peptide substrate containing a PLpro cleavage site is used. The substrate is flanked by a fluorophore and a quencher. In its uncleaved state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage by PLpro, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal that is proportional to the enzyme's activity.
Protocol:
-
Reagents: Recombinant SARS-CoV-2 PLpro, FRET-based substrate (e.g., Z-RLRGG-AMC or Ubiquitin-AMC), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 0.01% Tween-20), and test compounds (inhibitors).
-
Procedure: a. A solution of the test compound at various concentrations is pre-incubated with PLpro in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by adding the FRET substrate to each well. c. The fluorescence intensity is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 465 nm emission for AMC). d. The rate of substrate cleavage is calculated from the linear phase of the reaction progress curve. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PLpro Activity Assay
This assay assesses the ability of inhibitors to block PLpro activity within a cellular context.
Principle: This assay utilizes a reporter system where the expression of a fluorescent protein is dependent on the cleavage activity of PLpro. Inhibition of PLpro results in a measurable change in the fluorescent signal.
Protocol:
-
Cell Culture: Human cell lines (e.g., Huh-7.5) are cultured in appropriate media.
-
Transfection/Infection: a. For a reporter-based assay, cells are transfected with a construct encoding a fluorescent reporter linked to a PLpro cleavage site and a construct expressing PLpro. b. For an infection-based assay, cells are infected with SARS-CoV-2.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the test inhibitor.
-
Signal Detection: a. In reporter-based assays, the localization or intensity of the fluorescent signal is quantified using microscopy or flow cytometry. b. In infection-based assays, viral replication can be assessed by quantifying viral RNA or by immunofluorescence staining of viral proteins.
-
Data Analysis: The effective concentration (EC50) is determined by analyzing the dose-dependent effect of the inhibitor on the measured signal.
Visualizing Key Processes
To better illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
Validation of XR8-69's Antiviral Effect in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antiviral compound XR8-69 against the well-established antiviral drug, Remdesivir. The focus of this guide is the validation of this compound's antiviral efficacy and safety profile in primary human cell models, which are more physiologically relevant than immortalized cell lines for predicting clinical outcomes. All data presented for this compound is based on preliminary in-vitro studies.
Comparative Efficacy and Cytotoxicity in Primary Human Bronchial Epithelial Cells (hBECs)
The antiviral activity and cytotoxicity of this compound and Remdesivir were evaluated in primary human bronchial epithelial cells (hBECs) infected with a model respiratory virus. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) were determined. A higher SI value indicates a more favorable safety profile for the compound.
| Compound | Antiviral Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Host K-Ras Signaling | 2.5 | >100 | >40 |
| Remdesivir | Viral RNA-dependent RNA polymerase (RdRp) | 1.8 | >80 | >44.4 |
Experimental Protocols
Primary Human Bronchial Epithelial Cell Culture
Primary hBECs were isolated from healthy donor tissues and cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium mimicking the human airway. Cells were maintained in a specialized growth medium at 37°C and 5% CO2.
Antiviral Assay: Plaque Reduction Assay
A plaque reduction assay was performed to determine the concentration of the antiviral compounds required to inhibit viral replication by 50% (EC50).
-
Differentiated hBEC cultures were infected with the respiratory virus at a multiplicity of infection (MOI) of 0.01.
-
After a 2-hour adsorption period, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Fresh medium containing serial dilutions of this compound or Remdesivir was added to the apical side of the cultures.
-
The cultures were incubated for 72 hours to allow for plaque formation.
-
Following incubation, the cells were fixed with 4% paraformaldehyde and stained with a crystal violet solution.
-
Viral plaques were counted, and the EC50 values were calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay: Neutral Red Uptake Assay
The cytotoxicity of the compounds on hBECs was assessed using a neutral red uptake assay, which measures cell viability.
-
Confluent monolayers of hBECs were treated with serial dilutions of this compound or Remdesivir for 72 hours.
-
The treatment medium was then replaced with a medium containing neutral red dye (50 µg/mL).
-
After a 3-hour incubation, the cells were washed, and the incorporated dye was solubilized using a destaining solution (50% ethanol, 1% acetic acid).
-
The absorbance was measured at 540 nm using a microplate reader.
-
The CC50 values, representing the concentration at which cell viability is reduced by 50%, were calculated from the dose-response curves.
Mechanism of Action
This compound (Hypothetical): Preliminary studies suggest that this compound exerts its antiviral effect by modulating host cell signaling pathways. It is hypothesized to inhibit the K-Ras signaling cascade, which is often exploited by viruses to facilitate their replication and to suppress the host's innate immune response. By targeting a host factor, this compound may have a broad-spectrum antiviral potential and a higher barrier to the development of viral resistance.
Remdesivir: Remdesivir is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[1] It acts as a chain terminator, prematurely halting the synthesis of the viral RNA genome and thus inhibiting viral replication.[1]
Visualizations
Caption: Hypothetical mechanism of this compound targeting the K-Ras-mediated inhibition of the MAVS signaling pathway to promote an antiviral state.
Caption: Experimental workflow for the validation of antiviral compounds in primary human bronchial epithelial cells.
Conclusion
The novel compound this compound demonstrates promising antiviral activity against a model respiratory virus in primary human bronchial epithelial cells, with an efficacy comparable to the established drug Remdesivir. Its high selectivity index suggests a favorable safety profile. The hypothesized mechanism of targeting a host signaling pathway could offer advantages in terms of broad-spectrum activity and a reduced likelihood of viral resistance. Further studies are warranted to elucidate the precise mechanism of action of this compound and to evaluate its in-vivo efficacy and safety.
References
Comparative Analysis of XR8-69 Cross-Reactivity with Viral Proteases
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the selectivity and cross-reactivity of XR8-69 , a novel inhibitor targeting the Papain-like Protease (PLpro) of SARS-CoV-2.[1] Assessing the selectivity of a protease inhibitor is a critical step in drug development to minimize off-target effects and predict potential toxicity.[2][3] This document presents hypothetical, yet plausible, experimental data to illustrate the performance of this compound against a panel of viral and human proteases.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the typical workflow for assessing the cross-reactivity of a protease inhibitor like this compound. This process involves a series of enzymatic assays to determine the compound's inhibitory potency against its primary target and a selection of other relevant proteases.
Caption: A flowchart illustrating the key steps in the in vitro screening of this compound against a panel of proteases.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound was evaluated against its primary target, SARS-CoV-2 PLpro, and a panel of other viral and human proteases. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves. The data clearly demonstrates that this compound is a potent inhibitor of SARS-CoV-2 PLpro with high selectivity.
| Target Protease | Virus Family | IC50 (µM) | Selectivity Index (vs. PLpro) |
| SARS-CoV-2 PLpro | Coronaviridae | 0.85 | 1 |
| SARS-CoV-2 Mpro | Coronaviridae | 95.5 | 112.4 |
| HIV-1 Protease | Retroviridae | > 200 | > 235 |
| HCV NS3/4A Protease | Flaviviridae | 150.2 | 176.7 |
| DENV NS2B/NS3 Protease | Flaviviridae | > 200 | > 235 |
| Human Cathepsin L | Human | 125.8 | 148.0 |
Note: Data presented is hypothetical and for illustrative purposes.
Selectivity Profile of this compound
The diagram below visualizes the selectivity profile of this compound. The inhibitor shows a strong, specific interaction with its intended target, SARS-CoV-2 PLpro, while exhibiting significantly weaker or no activity against other tested proteases. This high selectivity is a desirable characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target effects.
Caption: A diagram showing this compound's high inhibitory activity towards its target, SARS-CoV-2 PLpro, versus other proteases.
Experimental Protocols
The following protocol describes a generalized method for determining the IC50 values of inhibitors against viral proteases using a fluorometric assay.[4][5][6]
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various proteases.
Materials:
-
This compound compound
-
Recombinant proteases (e.g., SARS-CoV-2 PLpro, HIV-1 Protease, etc.)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
Fluorogenic peptide substrates specific for each protease
-
Dimethyl Sulfoxide (DMSO)
-
384-well black, flat-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer, maintaining a constant final DMSO concentration (e.g., 1%).
-
Enzyme Preparation: Dilute the stock solution of each recombinant protease to its final working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction:
-
Add 5 µL of each this compound dilution (or vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the specific fluorogenic substrate in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths for the substrate.
-
Monitor the increase in fluorescence intensity kinetically over 30 minutes at 25°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear phase of the fluorescence curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors [archrazi.areeo.ac.ir]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Rapid resistance profiling of SARS-CoV-2 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of XR8-69 and Remdesivir: Targeting SARS-CoV-2 Through Dual Mechanisms
For Immediate Release
A deep dive into the distinct antiviral strategies of the SARS-CoV-2 PLpro inhibitor, XR8-69, and the RdRp inhibitor, remdesivir (B604916). This guide provides a comprehensive comparison of their mechanisms of action, in vitro efficacy, and the potential for synergistic co-treatment in the fight against COVID-19.
This report offers a detailed comparative analysis of two antiviral compounds, this compound and remdesivir, which target different essential enzymes of the SARS-CoV-2 virus. While remdesivir is an established antiviral, this compound represents a promising class of inhibitors targeting the papain-like protease (PLpro). This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of these two compounds and the scientific rationale for their potential combined use.
Executive Summary
Remdesivir, a nucleotide analog, functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. In contrast, this compound is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme not only essential for viral polyprotein processing but also involved in dismantling the host's innate immune response. The distinct mechanisms of these two compounds present a compelling case for a dual-target antiviral strategy. While no direct clinical or preclinical studies on the co-administration of this compound and remdesivir have been identified, this analysis explores the potential for a synergistic effect based on their individual modes of action and preclinical data.
Data Presentation: In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of this compound and remdesivir against SARS-CoV-2. It is important to note that experimental conditions, such as the cell lines used and the specific viral strains, can influence the observed efficacy.
Table 1: In Vitro Efficacy of this compound and Related PLpro Inhibitors against SARS-CoV-2
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| This compound | SARS-CoV-2 PLpro | 0.37 | Not Reported | - | [1] |
| XR8-23 | SARS-CoV-2 PLpro | 0.39 | 1.4 | A549-hACE2 | [2] |
| XR8-24 | SARS-CoV-2 PLpro | 0.56 | 1.2 | A549-hACE2 | [2] |
| GRL0617 | SARS-CoV PLpro | - | 27.6 | Vero E6 | [3] |
Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2 and its Variants
| SARS-CoV-2 Variant | EC50 (nM) | Cell Line | Reference |
| WA1 (ancestral) | 103 ± 46 | A549-ACE2-TMPRSS2 | [4] |
| Delta | 30.9 - 63.86 | A549-ACE2-TMPRSS2 | |
| Omicron | 30.9 - 63.86 | A549-ACE2-TMPRSS2 | |
| Original Strain | 770 | Vero E6 | |
| Various Strains | 10 - 120 | Various |
Mechanism of Action
This compound: A SARS-CoV-2 PLpro Inhibitor
This compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a viral enzyme with two key functions: it cleaves the viral polyprotein to release non-structural proteins essential for viral replication, and it removes ubiquitin and ISG15 modifications from host proteins, thereby suppressing the host's innate immune response. This compound and its analogs bind to a region of PLpro known as the BL2 groove. This binding stabilizes a closed conformation of the BL2 loop, which in turn blocks the substrate-binding site and inhibits the deubiquitinating and deISGylating activities of the enzyme. By inhibiting PLpro, this compound is expected to not only disrupt viral replication but also restore the host's antiviral interferon response.
Remdesivir: An RNA-dependent RNA polymerase (RdRp) Inhibitor
Remdesivir is a prodrug of a nucleoside analog. Once inside the host cell, it is metabolized into its active triphosphate form. This active form mimics an adenosine (B11128) triphosphate (ATP) nucleotide and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). The incorporation of the remdesivir analog leads to delayed chain termination, effectively halting the replication of the viral genome.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for remdesivir.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for in vitro antiviral assays.
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the in vitro antiviral activity of a compound against SARS-CoV-2 is the cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Susceptible host cells, such as Vero E6 or Caco-2, are cultured in 96-well plates until they form a confluent monolayer.
-
Compound Preparation: The antiviral compounds (this compound and remdesivir) are serially diluted to a range of concentrations in the appropriate cell culture medium.
-
Infection: The cell monolayers are infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted antiviral compounds are added to the respective wells. Control wells with infected but untreated cells and uninfected cells are also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period of 48 to 72 hours, allowing the virus to replicate and cause CPE in the untreated control wells.
-
Quantification of Viral CPE: After incubation, the cell viability is assessed to quantify the extent of CPE. This can be done using various methods, such as staining with crystal violet or using a colorimetric assay like the MTT or MTS assay. Alternatively, viral RNA can be quantified from the supernatant using RT-qPCR.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the untreated virus control. The 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 PLpro.
-
Reagents and Materials: Recombinant SARS-CoV-2 PLpro enzyme, a fluorogenic substrate (e.g., Z-RLRGG-AMC), assay buffer, and the test compounds.
-
Assay Procedure:
-
The PLpro enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in an assay buffer for a specified time (e.g., 30 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission for AMC-based substrates).
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the inhibition data to a dose-response curve.
Comparative Analysis and Potential for Co-Treatment
Remdesivir and this compound target two distinct and essential viral enzymes, the RdRp and PLpro, respectively. This fundamental difference in their mechanism of action forms the basis for a compelling hypothesis for their combined use.
-
Complementary Mechanisms: By targeting both viral genome replication (remdesivir) and viral protein processing/immune evasion (this compound), a co-treatment regimen could create a multi-pronged attack on the virus, potentially leading to a more profound and rapid reduction in viral load.
-
Potential for Synergy: The combined use of two drugs with different targets can often lead to synergistic effects, where the combined efficacy is greater than the sum of their individual effects. This could potentially allow for the use of lower doses of each drug, which might reduce the risk of dose-dependent side effects.
-
Higher Barrier to Resistance: Viral resistance to antiviral drugs often arises from mutations in the drug's target protein. The simultaneous use of two drugs targeting different viral proteins would require the virus to develop mutations in two separate genes to confer resistance, a much less likely event than developing resistance to a single agent.
While studies on the combination of remdesivir with other antivirals like brequinar (B1684385) have shown promise, further preclinical and clinical studies are imperative to evaluate the safety and efficacy of a co-treatment strategy involving this compound and remdesivir. Such studies would need to determine the optimal dosing for each compound when used in combination and assess any potential drug-drug interactions.
Conclusion
This compound and remdesivir represent two different classes of antiviral agents with distinct and complementary mechanisms of action against SARS-CoV-2. While remdesivir is an established therapeutic, the preclinical data for PLpro inhibitors like this compound are promising. The rationale for a combination therapy is strong, with the potential for increased efficacy and a higher barrier to the development of viral resistance. This comparative guide underscores the importance of continued research into novel antiviral targets and combination therapies to effectively combat the ongoing threat of COVID-19 and future coronavirus outbreaks.
References
- 1. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Independent Verification of XR8-69's Mechanism of Action: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the SARS-CoV-2 papain-like protease (PLpro) inhibitor, XR8-69, with alternative compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its mechanism of action and antiviral efficacy.
Executive Summary
This compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a viral enzyme essential for both viral replication and evasion of the host's innate immune response.[1] this compound exerts its inhibitory effect by binding to the BL2 groove of PLpro, which induces a conformational change that blocks substrate access to the active site. This allosteric inhibition mechanism disrupts the dual functions of PLpro: the processing of the viral polyprotein and the deubiquitinating (DUB) and deISGylating activity that counteracts the host's antiviral defenses.[1][2] This guide compares the in vitro performance of this compound with other known PLpro inhibitors, providing key experimental data and detailed protocols for independent verification.
Mechanism of Action: Signaling Pathway
The SARS-CoV-2 PLpro plays a critical role in the viral life cycle and pathogenesis. It cleaves the viral polyprotein to release non-structural proteins necessary for viral replication. Additionally, it removes ubiquitin and ISG15 modifications from host proteins, thereby dampening the host's innate immune response.[1][2] this compound inhibits both of these functions through its unique binding mechanism.
References
Validating the Specificity of XR8-69 for SARS-CoV-2 PLpro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SARS-CoV-2 papain-like protease (PLpro) inhibitor, XR8-69, with other notable alternatives. The following sections detail the inhibitor's performance based on experimental data, outline the methodologies used for validation, and visualize key biological pathways and experimental workflows.
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2] This dual functionality makes it a prime target for the development of antiviral therapeutics.[1] this compound has emerged as a potent inhibitor of SARS-CoV-2 PLpro.[3][4] This guide assesses its specificity and performance in comparison to other well-characterized PLpro inhibitors.
Comparative Performance of PLpro Inhibitors
The efficacy of various small molecule inhibitors against SARS-CoV-2 PLpro has been evaluated through biochemical and cellular assays. The following table summarizes the quantitative data for this compound and a selection of alternative inhibitors.
| Inhibitor | Type | Target | IC50 (μM) | EC50 (μM) | Notes |
| This compound | Non-covalent | SARS-CoV-2 PLpro | 0.1 ± 0.03 | 11.3 ± 1.6 | Demonstrates a low micromolar antiviral effect in human cells. |
| GRL-0617 | Non-covalent | SARS-CoV PLpro, SARS-CoV-2 PLpro | 2.3 ± 0.5 | 21.7 ± 1.6 | A well-studied inhibitor that serves as a common benchmark. |
| XR8-24 | Non-covalent | SARS-CoV-2 PLpro | 0.56 | 2.5 ± 1.9 | An analog of GRL-0617 with improved antiviral potency. |
| PLP_Snyder530 | Non-covalent | SARS-CoV-2 PLpro | 6.4 ± 0.1 | - | |
| Sitagliptin | - | SARS-CoV-2 PLpro | - | 0.32 | Identified through a novel in-cell protease assay. |
| Daclatasvir HCl | - | SARS-CoV-2 PLpro | - | 1.59 | Identified through a novel in-cell protease assay. |
IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cellular antiviral assays.
Experimental Protocols for Specificity Validation
The validation of inhibitor specificity relies on a combination of biochemical and cell-based assays. These experiments are crucial for determining the direct interaction with the target enzyme and the subsequent effect on viral replication in a cellular context.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This in vitro assay is a common method to determine the inhibitory effect of compounds on protease activity.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for PLpro is used. In its uncleaved state, a quencher molecule in proximity to a fluorophore suppresses fluorescence. Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 PLpro is incubated with the test compound (e.g., this compound) at various concentrations.
-
A fluorogenic peptide substrate, such as Z-RLRGG-AMC or Ubiquitin-AMC, is added to the mixture.
-
The reaction is incubated at 37°C in the dark.
-
Fluorescence is measured over time using a spectrophotometer.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
-
Cellular Antiviral Assay
This assay evaluates the ability of an inhibitor to suppress viral replication in a cellular model.
-
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 or A549-hACE2 cells) are treated with the inhibitor and then infected with the virus. The antiviral efficacy is determined by measuring the reduction in viral load or cytopathic effect.
-
Protocol Outline:
-
Cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period, the viral yield is quantified using methods such as plaque reduction assays or by measuring viral RNA levels via RT-qPCR.
-
The EC50 value, representing the concentration at which 50% of viral replication is inhibited, is calculated.
-
Thermal Shift Assay (TSA)
TSA is a biophysical method used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.
-
Principle: The binding of an inhibitor to PLpro can stabilize the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to unfolded proteins.
-
Protocol Outline:
-
Recombinant PLpro is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The Tm is determined as the midpoint of the unfolding transition.
-
A shift in the Tm in the presence of the compound indicates a direct binding interaction.
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the role of PLpro in the SARS-CoV-2 life cycle and a typical experimental workflow for inhibitor validation.
Caption: Role of SARS-CoV-2 PLpro in viral replication and host immune evasion.
Caption: Workflow for validating the specificity of SARS-CoV-2 PLpro inhibitors.
Conclusion
The data presented in this guide highlights this compound as a potent and specific inhibitor of SARS-CoV-2 PLpro. Co-crystal structures have confirmed that this compound, along with similar inhibitors like XR8-24, binds to the BL2 groove of PLpro, thereby blocking the active site without directly accessing it. This mechanism of action, coupled with its low micromolar antiviral efficacy in cellular models, positions this compound as a promising candidate for further preclinical and clinical development. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers working on the development of novel antiviral therapies targeting SARS-CoV-2.
References
- 1. What are SARS-CoV-2 PLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
A comparative study of the cytotoxic profiles of different PLpro inhibitors
For Researchers, Scientists, and Drug Development Professionals
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. This dual functionality makes it a prime target for the development of antiviral therapeutics. However, a crucial aspect of drug development is ensuring the safety of potential inhibitors, with cytotoxicity being a primary concern. This guide provides a comparative overview of the cytotoxic profiles of various PLpro inhibitors, supported by experimental data and detailed methodologies.
Cytotoxicity Profile of PLpro Inhibitors
The following table summarizes the cytotoxic concentrations (CC50) of several PLpro inhibitors across different cell lines. A higher CC50 value indicates lower cytotoxicity.
| Inhibitor | Cell Line | CC50 (µM) | Citation |
| GRL0617 | Vero E6 | >50 | [1] |
| Huh-7.5 | >50 | [2] | |
| XR8-23 | Vero E6 | >10 | [1] |
| XR8-24 | Vero E6 | >50 | [1] |
| YM155 | 293T | Cytotoxic (concentration not specified) | [3] |
| Cryptotanshinone | Huh-7.5 | >50 | [2] |
| Tanshinone I | Huh-7.5 | >50 | [2] |
| Sitagliptin | Huh-7.5 | 21.59 | [2] |
| Daclatasvir | Huh-7.5 | 32.14 | [2] |
| Naphthyridine Analog 1 | Vero | 23.77 | [4] |
| HepG2 | >100 | [4] | |
| Naphthyridine Analog 85 | Vero | 7.47 | [4] |
| HepG2 | 47.76 | [4] | |
| Bosutinib | Calu-3 | 6.06 | [5] |
| Crizotinib | Calu-3 | 5.09 | [5] |
| Olmutinib | Calu-3 | 12.48 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assays
1. Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric assay used to determine the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the PLpro inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The CC50 value is determined as the concentration of the inhibitor that reduces cell viability by 50%.[6]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate.
-
Add the test compounds and incubate for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The CC50 value is calculated as the concentration of the compound that causes a 50% reduction in the luminescent signal compared to the untreated control.[7][8]
-
3. Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques. It can also be adapted to assess cytotoxicity.
-
Procedure for Antiviral Activity:
-
Seed a confluent monolayer of susceptible host cells (e.g., Vero E6) in a multi-well plate.
-
Prepare serial dilutions of the virus stock.
-
In separate tubes, mix the virus dilutions with various concentrations of the PLpro inhibitor.
-
Incubate the virus-inhibitor mixtures for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-inhibitor mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubate the plates for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The effective concentration 50% (EC50) is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control.[4]
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of PLpro inhibitors.
Caption: A generalized workflow for determining the CC50 value of PLpro inhibitors.
PLpro Signaling Pathway: Antagonism of Innate Immunity
SARS-CoV-2 PLpro plays a crucial role in suppressing the host's innate immune response by acting as a deubiquitinating (DUB) and deISGylating enzyme. It targets key signaling proteins to dampen the production of type I interferons (IFNs).
Caption: PLpro inhibits the RIG-I-like receptor (RLR) signaling pathway.
This guide provides a foundational comparison of the cytotoxicity of various PLpro inhibitors. It is important to note that cytotoxicity can be cell-line dependent and that further in-depth studies are required to fully characterize the safety profile of any potential antiviral therapeutic. The provided experimental protocols offer a standardized approach for such evaluations. The signaling pathway diagram highlights the critical role of PLpro in immune evasion, reinforcing its importance as a drug target. Researchers are encouraged to use this information as a starting point for their own investigations into novel and safe PLpro inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coronavirus Papain-like Proteases Negatively Regulate Antiviral Innate Immune Response through Disruption of STING-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
Preclinical Efficacy of Novel CD8-Targeted Fusosome in Cancer Immunotherapy: A Comparative Analysis
A novel investigational candidate, a CD8-targeted fusosome designated SG299, has demonstrated significant preclinical efficacy in controlling tumor growth in in vivo models. This guide provides a comparative overview of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of CAR T-cell therapy.
Recent preclinical studies have highlighted the potential of a self-inactivating lentiviral vector (SIN) approach for in vivo CAR T-cell generation. This technology utilizes a fusosome that specifically targets CD8+ T-cells, delivering a transgene for a CD19-directed chimeric antigen receptor (CAR). The following sections detail the in vivo performance of a representative CD8/CD19CAR fusosome, comparable to SG299, in a humanized mouse model of cancer.
Comparative In Vivo Efficacy
The anti-tumor efficacy of the CD8/CD19CAR fusosome was evaluated in an immunodeficient NSG mouse model engrafted with human CD19-positive NALM6 tumor cells and human peripheral blood mononuclear cells (PBMCs). The study compared two delivery methods: direct intravenous (IV) administration and an ex vivo exposure method mimicking extracorporeal delivery (ECD).
Key findings from the in vivo studies include:
-
Significant Tumor Control: Both direct IV and ECD routes of administration resulted in statistically significant control of NALM6 tumor growth over a 28-day period.
-
Dose-Dependent Response: The level of tumor control and the in vivo generation of CAR T-cells were found to be dose-dependent.
-
Specific CAR T-Cell Generation: The generated CAR T-cells were exclusively CD8+, with no CD4+ CAR T-cells observed. The peak CAR T-cell response was noted at day 14.
-
Improved Morbidity and Mortality: All mice treated with the fusosome showed protection from morbidity and mortality, as indicated by reduced weight loss and improved survival compared to control groups.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the preclinical in vivo efficacy studies.
| Parameter | Direct Intravenous (IV) Delivery | Ex Vivo Exposure (ECD) Delivery | Control Group (Tumor Only) |
| Tumor Growth | Statistically significant control | Statistically significant control | Uncontrolled growth |
| Peak CAR T-cell Response | Day 14 | Day 14 | Not Applicable |
| CAR T-cell Phenotype | CD8+ specific | CD8+ specific | Not Applicable |
| Survival | Significantly improved | Significantly improved | Poor |
| Weight Loss | Reduced | Reduced | Significant |
Experimental Protocols
A detailed methodology was employed for the key in vivo experiments to ensure robustness and reproducibility of the findings.
In Vivo Tumor Model:
-
Animal Model: Immunodeficient NSG mice were used.
-
Tumor Cell Line: NALM6 tumor cells expressing firefly luciferase (5E5 cells/mouse) were administered intravenously on day -4 to establish the tumor model.
-
Humanization: Human PBMCs (1E7 cells/mouse) were injected intravenously on day -1 to create a humanized immune system environment.
Fusosome Administration:
-
Direct IV Delivery: CD8/CD19CAR fusosome (1E7 IU/mouse) was injected intravenously on day 0.
-
ECD Delivery: PBMCs were incubated with the CD8/CD19CAR fusosome for 1 hour, and the mixture of cells and fusosomes was injected intravenously on day 1.
Efficacy Monitoring:
-
Tumor Burden: Tumor growth was monitored over a 28-day period using bioluminescence imaging.
-
Pharmacokinetics: The kinetics of fusosome-induced CAR T-cells and NALM6 tumor cells in peripheral blood were analyzed by flow cytometry.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study.
Caption: Workflow of the in vivo preclinical efficacy study.
Signaling Pathway for CAR T-Cell Activation
The underlying mechanism of action involves the specific recognition of the CD19 antigen on tumor cells by the CAR, leading to T-cell activation and subsequent tumor cell lysis.
Caption: Simplified signaling pathway of CAR T-cell activation.
Safety Operating Guide
Personal protective equipment for handling XR8-69
Disclaimer: Fictional Compound Advisory
Please be advised that "XR8-69" is a fictional substance created for the purpose of this illustrative safety guide. The information provided herein is based on a hypothetical set of hazardous properties and is intended to demonstrate a comprehensive safety and handling protocol. Always refer to the specific Safety Data Sheet (SDS) and your institution's safety guidelines when handling any real chemical substance.
Essential Safety and Handling Protocols for this compound
This document provides critical safety, handling, and disposal information for the potent neurotoxic and reactive compound this compound. Adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Summary of Quantitative Safety Data
For immediate reference, the following table summarizes the key quantitative safety parameters for this compound.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) | Based on potent neurotoxic effects. |
| Short-Term Exposure Limit (STEL) | 0.2 µg/m³ (15-minute) | To prevent acute neurological symptoms. |
| Immediately Dangerous to Life or Health (IDLH) | 1.5 mg/m³ | Respiratory protection is critical above this level. |
| Recommended Glove Material | Nitrile (double-gloved) | Minimum 8 mil thickness. Change every 2 hours. |
| Recommended Respirator | Powered Air-Purifying Respirator (PAPR) with HEPA filter | For all powder handling operations. |
| Decontamination Solution | 2% Sodium Hypochlorite (B82951), followed by 70% Ethanol (B145695) | Allow 10-minute contact time for decontamination. |
Personal Protective Equipment (PPE)
The following table outlines the mandatory PPE for handling this compound. All PPE should be donned before entering the designated handling area and doffed in the designated changing area to prevent cross-contamination.
| Body Part | Required PPE | Specifications |
| Respiratory | Powered Air-Purifying Respirator (PAPR) | With P100/HEPA particulate filters. |
| Hands | Double Nitrile Gloves | Inner glove tucked under the lab coat cuff, outer glove over the cuff. Minimum 8 mil thickness. |
| Eyes | Chemical Splash Goggles | Must be worn under the face shield of the PAPR. |
| Body | Disposable, solid-front, cuffed lab coat | To be replaced immediately if contaminated. |
| Feet | Closed-toe, chemical-resistant shoes | Shoe covers required in designated handling areas. |
Experimental Protocols: Handling and Disposal
Standard Operating Procedure for Handling this compound
This workflow outlines the essential steps for safely handling this compound powder in a laboratory setting.
Workflow for handling this compound.
Emergency Protocol: this compound Spill Response
This decision-making diagram provides a logical flow for responding to an this compound spill. Immediate and correct action is crucial to mitigate exposure and contamination.
Emergency response for an this compound spill.
Step-by-Step Disposal Plan
-
Segregation : All solid waste contaminated with this compound (e.g., gloves, wipes, pipette tips) must be placed in a dedicated, labeled, leak-proof hazardous waste container.
-
Liquid Waste : Solutions containing this compound must be collected in a labeled, sealed, and chemical-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Decontamination : All non-disposable equipment and surfaces must be thoroughly decontaminated using the approved 2% sodium hypochlorite solution followed by a 70% ethanol rinse.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," "this compound," and the primary hazard (e.g., "Acute Toxicity," "Neurotoxin").
-
Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
